Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJURGGHBNVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669928 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083196-33-1 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083196-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The presented strategy focuses on the construction of the 6-chloro-1H-pyrrolo[3,2-b]pyridine core via the Bartoli indole synthesis, followed by regioselective C2-functionalization to introduce the methyl carboxylate moiety. This document elucidates the mechanistic underpinnings of the selected reactions, offers detailed experimental protocols, and presents quantitative data to ensure scientific integrity and reproducibility. The guide is structured to provide both a high-level strategic understanding and granular, actionable insights for the practicing chemist.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and basicity, and for establishing additional hydrogen bonding interactions with biological targets. Consequently, derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as kinase inhibitors and anti-proliferative agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The chloro-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, while the methyl ester at the C2 position can be readily converted into amides or other functionalities.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is at the C2-carboxyl bond, leading back to the 6-chloro-1H-pyrrolo[3,2-b]pyridine core. This core can then be disconnected via the pyrrole ring, suggesting a cyclization strategy from a suitably substituted pyridine precursor.
Caption: Retrosynthetic analysis of the target compound.
This guide will detail a forward synthesis based on this strategy, commencing with the formation of the azaindole ring system, followed by its selective functionalization.
Synthesis of the 6-chloro-1H-pyrrolo[3,2-b]pyridine Core via Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, and by extension, azaindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. This reaction is particularly well-suited for the synthesis of the desired 6-chloro-4-azaindole core from 2-chloro-3-nitropyridine. The steric bulk of the ortho-chloro group is advantageous, as it facilitates the key[1][1]-sigmatropic rearrangement in the reaction mechanism.
Mechanism of the Bartoli Indole Synthesis
The reaction proceeds through a multi-step mechanism initiated by the addition of the vinyl Grignard reagent to the nitro group of the 2-chloro-3-nitropyridine. This is followed by the elimination of a magnesium salt to form a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a[1][1]-sigmatropic rearrangement. Subsequent cyclization, tautomerization, and reaction with a third equivalent of the Grignard reagent, followed by an aqueous workup, yields the aromatic pyrrolo[3,2-b]pyridine core.
Caption: Key stages of the Bartoli indole synthesis.
Experimental Protocol: Synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Chloro-3-nitropyridine | 158.54 | - | >98% |
| Vinylmagnesium bromide | - | - | 1.0 M in THF |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.5% |
| 20% Aqueous Ammonium Chloride | - | - | - |
| Ethyl Acetate | 88.11 | 0.902 | >99.5% |
| Anhydrous Magnesium Sulfate | 120.37 | - | >98% |
Procedure:
-
A solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Vinylmagnesium bromide (3.0 eq., 1.0 M solution in THF) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to -20 °C and stirred for 8 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 6-chloro-1H-pyrrolo[3,2-b]pyridine.
Expected Yield: Approximately 30-40%.
C2-Functionalization of the 6-chloro-1H-pyrrolo[3,2-b]pyridine Core
With the 6-chloro-1H-pyrrolo[3,2-b]pyridine core in hand, the next critical step is the regioselective introduction of the methyl carboxylate group at the C2 position of the pyrrole ring. The C2 position of the pyrrole ring in azaindoles is generally the most nucleophilic and therefore susceptible to electrophilic substitution. Several strategies can be employed to achieve this transformation.
Strategy 1: Vilsmeier-Haack Formylation Followed by Oxidation
A reliable two-step approach involves an initial Vilsmeier-Haack reaction to introduce a formyl group at the C2 position, followed by oxidation to the carboxylic acid and subsequent esterification.
4.1.1. Vilsmeier-Haack Reaction: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that readily formylates electron-rich heterocycles like pyrroles at the C2 position.[2][3]
4.1.2. Oxidation and Esterification: The resulting 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O). The carboxylic acid is then esterified to the methyl ester using standard conditions, for example, by reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by treatment with a methylating agent like methyl iodide in the presence of a base.
Caption: Vilsmeier-Haack and oxidation/esterification sequence.
Strategy 2: Direct Carboxylation via Lithiation
A more direct approach involves the regioselective lithiation of the 6-chloro-1H-pyrrolo[3,2-b]pyridine at the C2 position, followed by quenching the resulting organolithium species with a suitable electrophile to introduce the methyl carboxylate group.
4.2.1. N-Protection: To prevent deprotonation of the acidic N-H of the pyrrole ring, it is often necessary to first protect this position. Common protecting groups for indoles and azaindoles include tosyl (Ts), benzenesulfonyl (Bs), or triisopropylsilyl (TIPS).
4.2.2. Regioselective Lithiation: The N-protected 6-chloro-1H-pyrrolo[3,2-b]pyridine can be regioselectively deprotonated at the C2 position using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.[4]
4.2.3. Carboxylation and Deprotection: The resulting C2-lithiated species is then reacted with an electrophilic carboxylating agent, such as methyl chloroformate or methyl cyanoformate, to directly install the methyl carboxylate group. The final step involves the removal of the N-protecting group under appropriate conditions to yield the target compound.
Caption: Direct carboxylation via a lithiation strategy.
Recommended Protocol: Direct C2-Carboxylation
While the Vilsmeier-Haack approach is robust, the direct carboxylation method is more atom-economical. The following is a representative protocol based on the lithiation strategy.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 6-chloro-1H-pyrrolo[3,2-b]pyridine | 152.58 | - | >97% |
| Sodium Hydride | 24.00 | - | 60% dispersion in oil |
| p-Toluenesulfonyl chloride | 190.65 | - | >98% |
| n-Butyllithium | - | - | 2.5 M in hexanes |
| Methyl chloroformate | 94.50 | 1.22 | >98% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.5% |
Procedure:
Step 1: N-Tosylation
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in oil) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-tosyl-6-chloro-1H-pyrrolo[3,2-b]pyridine.
Step 2: C2-Carboxylation
-
A solution of N-tosyl-6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.
-
Methyl chloroformate (1.2 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours before being allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 3: N-Detosylation
-
The crude N-tosylated methyl ester is dissolved in methanol, and a solution of sodium hydroxide (excess) in water is added.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the methanol is removed under reduced pressure, and the aqueous residue is acidified with HCl.
-
The precipitated product is collected by filtration, washed with water, and dried to afford this compound.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and practical synthetic route to this compound. The presented methodologies, grounded in established and reliable organic transformations, provide a clear pathway for obtaining this valuable building block. The choice between the Vilsmeier-Haack/oxidation sequence and the direct lithiation/carboxylation strategy will depend on factors such as substrate compatibility, desired scale, and available reagents. The versatility of the pyrrolo[3,2-b]pyridine scaffold ensures that the title compound will continue to be a valuable precursor in the discovery of novel therapeutic agents. Further research may focus on developing more efficient, one-pot procedures or employing catalytic C-H activation strategies for the C2-carboxylation step.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to purine has positioned it as a privileged scaffold for the design of kinase inhibitors and other therapeutic agents.[1] Derivatives of pyrrolopyridines exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a specific derivative, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental protocols and theoretical considerations.
Molecular Structure and Key Physicochemical Properties
The chemical structure of this compound combines the aromaticity of the pyrrolopyridine core with the reactivity of a methyl ester and the electronic influence of a chlorine substituent. These features collectively dictate its physical and chemical behavior.
Caption: Molecular structure of this compound.
A summary of the key physicochemical properties is presented in the table below. It is important to note that due to the limited availability of experimental data for this specific molecule, some values are estimated based on computational models and data from analogous structures.
| Property | Value (Predicted/Estimated) | Method/Source |
| Molecular Formula | C₉H₇ClN₂O₂ | - |
| Molecular Weight | 210.62 g/mol | Calculated from the molecular formula[4] |
| Melting Point | 180-200 °C | Estimated based on similar chlorinated aza-indole structures |
| Boiling Point | > 300 °C (decomposes) | Estimated based on the high melting point and aromatic nature |
| Solubility | ||
| Water | Very low | Predicted based on the hydrophobic aromatic core[5] |
| DMSO | Soluble | Common solvent for similar heterocyclic compounds[5] |
| Methanol/Ethanol | Sparingly soluble | Polarity considerations |
| pKa (acidic) | ~15-16 (Pyrrole N-H) | Estimated based on the pKa of pyrrole (17.5) and the electron-withdrawing nature of the fused pyridine ring and chloro-substituent[6] |
| pKa (basic) | ~1-2 (Pyridine N) | Estimated based on the pKa of pyridine and the electron-withdrawing effects of the fused pyrrole and chloro-substituent |
| LogP | 2.0 - 2.5 | Computationally predicted |
Experimental Protocols for Physicochemical Characterization
The following section details standardized methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility (Turbidimetric Method)
The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The turbidimetric method provides a rapid and material-sparing approach for solubility estimation.[7]
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates, detected by an increase in turbidity, is taken as its apparent solubility.
Caption: Experimental workflow for determining aqueous solubility by the turbidimetric method.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
Data Analysis: Plot the measured absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules.[8] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local electronic environment, providing a unique fingerprint of the molecule's structure.[9]
Predicted ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Pyrrole N-H: A broad singlet is expected in the downfield region (> 10 ppm), with its exact chemical shift being solvent-dependent.
-
Aromatic Protons: Signals for the protons on the pyrrole and pyridine rings are expected in the aromatic region (7.0 - 8.5 ppm). The coupling patterns (doublets, singlets) will be indicative of their relative positions. The proton on the carbon between the two nitrogen atoms is expected to be a singlet. The two protons on the pyridine ring will likely appear as doublets with a small coupling constant.
-
Methyl Ester Protons: A sharp singlet corresponding to the three methyl protons is expected around 3.8 - 4.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of 160-170 ppm.
-
Aromatic Carbons: The carbons of the pyrrolopyridine ring will resonate in the aromatic region (100-150 ppm). The carbon attached to the chlorine atom will be shifted downfield.
-
Methyl Ester Carbon: The methyl carbon will be observed in the upfield region, typically around 50-55 ppm.
-
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 240 ppm.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments.
Synthetic Considerations
While a detailed synthetic procedure is beyond the scope of this guide, a plausible route to this compound involves the construction of the pyrrolopyridine core followed by functional group manipulations. A common strategy is the Fischer indole synthesis or related cyclization reactions starting from appropriately substituted pyridine and pyrrole precursors. The final esterification of the corresponding carboxylic acid would yield the target compound. The synthesis of related pyrrolopyridine derivatives often involves palladium-catalyzed cross-coupling reactions.[10]
Conclusion
This compound is a valuable building block in the synthesis of biologically active molecules. This guide has provided a detailed overview of its key physicochemical properties and established experimental protocols for their determination. A thorough understanding of these characteristics is essential for researchers and scientists working on the design and development of novel therapeutics based on the pyrrolopyridine scaffold. The provided methodologies offer a robust framework for the characterization of this and related compounds, ensuring data integrity and facilitating the advancement of drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1956327-20-0|6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 1190312-37-8 | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - Moldb [moldb.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Strategic Guide to Elucidating the Mechanism of Action of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Executive Summary
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including approved therapeutics.[1][2][3] Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a specific derivative of this scaffold whose mechanism of action (MoA) is not yet fully characterized in public literature. This guide eschews a speculative declaration of its MoA. Instead, it presents a comprehensive, field-proven strategic workflow for its elucidation. We will proceed from broad phenotypic observations to specific target identification and validation, establishing a robust, evidence-based understanding of the compound's biological function. This document serves as a roadmap for research teams, detailing not only the requisite experimental protocols but also the critical scientific rationale that underpins each step of the investigative process.
Introduction to the Scaffold and the Subject Compound
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a bioisostere of indole and has been integral to the development of potent modulators of various biological targets.[4] Its unique electronic and structural properties allow it to participate in key hydrogen bonding and aromatic interactions within protein active sites. Derivatives have been successfully developed as inhibitors of critical cellular enzymes, including protein kinases and phosphodiesterases, leading to applications in oncology and inflammatory diseases.[5][6][7]
Our subject compound, this compound, adds specific chemical features to this core:
-
6-Chloro Substituent: This halogen atom can modulate the electronic properties of the ring system and potentially occupy hydrophobic pockets or act as a site for metabolic transformation.
-
Methyl Carboxylate Group: This ester at the 2-position provides a potential hydrogen bond acceptor and can influence solubility, cell permeability, and interactions with target proteins.
Given the established activities of related analogs, we can formulate several primary hypotheses for the MoA of this compound.
Formulating Primary Mechanistic Hypotheses
Based on extensive literature precedent for the pyrrolo[3,2-b]pyridine scaffold, we can propose the following testable hypotheses:
-
Hypothesis I: Protein Kinase Inhibition. This is the most prominent activity associated with this scaffold. Numerous pyrrolopyridine derivatives function as ATP-competitive inhibitors of kinases such as CDK8, SGK-1, and others involved in oncogenic signaling.[7][8] The compound could potentially target a specific kinase or a family of related kinases.
-
Hypothesis II: Disruption of Cytoskeletal Dynamics. Analogs, specifically from the pyrrolo[3,2-c]pyridine isomer series, have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[9] Such an MoA would lead to mitotic arrest and apoptosis in proliferating cells.
-
Hypothesis III: Phosphodiesterase (PDE) Inhibition. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop selective inhibitors of PDE4B, an enzyme critical in regulating intracellular cyclic AMP (cAMP) levels and inflammation.[5]
The following experimental plan is designed to systematically investigate these hypotheses.
A Phased Experimental Workflow for MoA Elucidation
We will employ a three-phase approach, starting with broad cellular effects and progressively narrowing the focus to a specific molecular target.
Phase I: Phenotypic Screening to Define Cellular Impact
The initial goal is to determine if the compound elicits a measurable, dose-dependent biological response in a relevant cellular context (e.g., a cancer cell line like A375 melanoma, for which pyrrolopyridines have shown activity[6]).
Experimental Protocol 1: Cell Viability Assay (MTS)
This assay quantitatively assesses the compound's effect on cell proliferation and cytotoxicity.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and establish a working concentration range for subsequent experiments.
-
Methodology:
-
Cell Plating: Seed A375 human melanoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's instructions.
-
Incubation & Readout: Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
-
Causality & Interpretation: A low micromolar or nanomolar IC₅₀ value suggests potent biological activity. This result validates proceeding with more detailed mechanistic studies. The shape of the curve can also provide initial clues; a very steep curve might suggest a specific, high-affinity target.
| Compound Concentration | Normalized Cell Viability (%) |
| 100 µM | 2.5 |
| 33 µM | 4.1 |
| 11 µM | 8.9 |
| 3.7 µM | 25.6 |
| 1.2 µM | 48.9 |
| 0.4 µM | 75.3 |
| 0.13 µM | 91.2 |
| 0.04 µM | 98.1 |
| 0.01 µM | 99.5 |
| 0 µM (Vehicle) | 100.0 |
| Calculated IC₅₀ | 1.25 µM |
Experimental Protocol 2: Cell Cycle Analysis via Flow Cytometry
This experiment directly tests for effects on cell cycle progression, which is a hallmark of both kinase inhibitors and microtubule-targeting agents.
-
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Methodology:
-
Treatment: Treat A375 cells in 6-well plates with the compound at concentrations corresponding to 1x and 5x its IC₅₀ for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
-
Causality & Interpretation:
-
G2/M Arrest: A significant increase in the G2/M population strongly supports Hypothesis II (Disruption of Cytoskeletal Dynamics), as cells with damaged microtubules cannot pass the spindle assembly checkpoint.[9]
-
G1 Arrest: An accumulation of cells in G1 phase could support Hypothesis I (Kinase Inhibition), as many kinases (e.g., CDKs) are critical for the G1/S transition.
-
S-Phase Arrest: This could also point to kinase inhibition, specifically of kinases involved in DNA replication or damage response.
-
Phase II: Target Class Identification and Prioritization
Based on the phenotypic results, we now employ broader screening technologies to narrow the field of potential targets.
Logical Workflow: From Phenotype to Target
Caption: Decision workflow for prioritizing hypotheses based on Phase I outcomes.
Experimental Protocol 3: Broad-Spectrum Kinase Profiling
Assuming the phenotype is consistent with kinase inhibition (e.g., G1 arrest), a broad kinase panel is the most efficient next step.
-
Objective: To screen the compound against a large, diverse panel of human protein kinases to identify potential high-affinity targets.
-
Methodology:
-
Service Selection: Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology Corp.) that offers a comprehensive kinase screening panel (e.g., KinaseProfiler™).
-
Assay Conditions: Submit the compound for screening at a standard concentration, typically 1 µM or 10 µM, against a panel of >400 kinases. The assays are typically radiometric (³³P-ATP) or fluorescence-based.
-
Data Analysis: The service provider will report the data as "% Inhibition" relative to a control. Hits are typically defined as kinases inhibited by >70% or >90% at the screening concentration.
-
-
Causality & Interpretation: This experiment provides a direct readout of potential targets. A highly selective compound will inhibit only one or a few kinases, while a less selective one may hit multiple targets. The results guide the selection of specific kinases for in-depth validation.
| Kinase Target | % Inhibition @ 1 µM | Kinase Family | Status |
| CDK8/CycC | 98% | CMGC | Primary Hit |
| CDK19/CycC | 95% | CMGC | Primary Hit |
| SGK1 | 65% | AGC | Secondary Hit |
| PIM1 | 58% | CAMK | Secondary Hit |
| ... (400+ other kinases) | <50% | Various | No Hit |
Phase III: Specific Target Validation and Mechanistic Confirmation
The final phase involves rigorously validating the putative target(s) identified in Phase II and confirming that engagement of this target explains the observed cellular phenotype.
Hypothetical Signaling Pathway: CDK8 in Wnt Signaling
Caption: Simplified CDK8 pathway, a potential target for the test compound.
Experimental Protocol 4: In Vitro Biochemical IC₅₀ Determination
-
Objective: To confirm direct inhibition of the primary hit kinase (e.g., CDK8) and determine its potency with a full dose-response curve.
-
Methodology:
-
Assay Platform: Use a robust biochemical assay such as ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.
-
Reaction Setup: Set up reactions containing recombinant CDK8/CycC enzyme, a suitable substrate peptide, and ATP.
-
Compound Titration: Add the compound in a 10-point serial dilution (e.g., from 10 µM down to sub-nanomolar concentrations).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.
-
Detection: Stop the reaction and add the ADP-Glo™ reagents according to the manufacturer's protocol. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the biochemical IC₅₀.
-
-
Causality & Interpretation: A potent biochemical IC₅₀ (e.g., < 100 nM) provides strong evidence of direct, high-affinity binding to the target enzyme. This is a critical validation step.
Experimental Protocol 5: Cellular Target Engagement via Western Blot
-
Objective: To demonstrate that the compound inhibits the kinase's activity inside the cell, leading to a downstream signaling change that is consistent with the proposed MoA.
-
Methodology: Following the CDK8 example, we would measure the phosphorylation of one of its known substrates.
-
Cell Treatment: Treat A375 cells with the compound at 0.1x, 1x, and 10x the cellular IC₅₀ for 2-4 hours.
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific to a phosphorylated substrate of CDK8 (e.g., Phospho-STAT1 Ser727).
-
Probe a second membrane with an antibody for total STAT1 to ensure equal protein loading.
-
Probe a third membrane with an antibody for a loading control (e.g., GAPDH or β-Actin).
-
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
-
-
Causality & Interpretation: A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate level, is compelling evidence of cellular target engagement. It directly links the compound's presence to the inhibition of the kinase's function in a physiological context, thereby validating the proposed MoA.
Conclusion
The pyrrolo[3,2-b]pyridine scaffold represents a fertile ground for the discovery of potent biological modulators. While the precise mechanism of this compound is currently undefined, the strategic and phased experimental approach outlined in this guide provides a clear and robust pathway to its elucidation. By systematically progressing from broad phenotypic analysis to specific biochemical and cellular target validation, researchers can build a self-validating and authoritative case for the compound's mechanism of action. This foundational understanding is the bedrock upon which all future preclinical and clinical development efforts must be built.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
The Emerging Therapeutic Potential of the 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Scaffold: A Technical Guide for Drug Discovery
This technical guide delves into the biological significance of the methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold, a heterocyclic framework poised for exploration in modern drug discovery. While direct, extensive research on this specific methyl ester is nascent, the broader class of pyrrolo[3,2-b]pyridine derivatives has demonstrated significant promise across various therapeutic areas. This document will synthesize the existing knowledge on related analogues to provide a comprehensive perspective for researchers, scientists, and drug development professionals. We will explore the established biological activities of the core scaffold, infer potential mechanisms of action, and provide exemplary protocols to guide future investigations into this promising chemical space.
Introduction to the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. This bicyclic heterocycle, composed of a fused pyrrole and pyridine ring, is a versatile pharmacophore found in numerous biologically active compounds.[1][2] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an attractive starting point for the design of targeted therapeutics. The pyrrole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring introduces a dipole moment and potential for hydrogen bonding, influencing the molecule's solubility and target engagement.[3]
The specific compound, this compound, and its parent carboxylic acid are commercially available, indicating their utility as key building blocks in synthetic chemistry for the generation of diverse compound libraries.[4] The presence of a chlorine atom at the 6-position offers a potential site for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Biological Landscape of Pyrrolo[3,2-b]pyridine Derivatives
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have exhibited a remarkable breadth of biological activities, with particular prominence in oncology and inflammatory diseases.
Anticancer Activity
A significant body of research highlights the antiproliferative properties of pyrrolo[3,2-b]pyridine derivatives. Notably, a series of diarylureas and amides based on this scaffold have shown potent activity against human melanoma cell lines, with some compounds exceeding the efficacy of the established drug, Sorafenib.[5] This suggests that the pyrrolo[3,2-b]pyridine core can serve as a foundational element for the development of novel anticancer agents.
Further research into related pyrrolopyridine isomers has identified potent inhibitors of key signaling pathways implicated in cancer progression. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a validated target in various cancers.[6] Additionally, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), a key enzyme in cellular proliferation and survival.[7]
The anticancer potential of pyrrole-containing compounds is a broad and active area of research, with many derivatives showing promise against a variety of cancer cell lines.[8]
Kinase Inhibition
The structural resemblance of the pyrrolopyridine nucleus to the purine core of ATP has made it a successful hinge-binding motif in the design of kinase inhibitors.[9] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
While direct kinase inhibition data for this compound is not yet available, related structures have shown significant activity. For example, 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and implicated in various cancers and inflammatory conditions.[2]
Anti-inflammatory Activity
The modulation of inflammatory pathways is another key therapeutic area for pyrrolopyridine derivatives. Phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade, has been successfully targeted by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[10] These compounds have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages, highlighting their potential for treating inflammatory conditions.[10]
Furthermore, the broader class of pyrrole and fused pyrrole compounds has been investigated for its ability to inhibit pro-inflammatory mediators, suggesting a general applicability of this heterocyclic system in developing anti-inflammatory agents.[11]
Postulated Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, we can hypothesize the potential mechanisms through which this compound and its derivatives may exert their biological effects.
A primary hypothesized mechanism is the inhibition of protein kinases . The pyrrolopyridine scaffold can act as a scaffold to present substituents that interact with the ATP-binding pocket of various kinases. The specific kinase targeted would depend on the nature and position of the substituents on the core ring system.
Caption: Postulated mechanism of kinase inhibition by pyrrolo[3,2-b]pyridine derivatives.
Another potential mechanism is the modulation of inflammatory signaling pathways , such as the inhibition of phosphodiesterases (PDEs), which would lead to an increase in intracellular cyclic AMP (cAMP) levels and a subsequent dampening of the inflammatory response.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a test compound against a specific kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, FMS kinase, and the Poly(Glu, Tyr) substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the effect of the test compound on the proliferation of a cancer cell line (e.g., A375 melanoma).
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value from the dose-response curve.
Caption: General workflow for in vitro kinase and cell proliferation assays.
Data Presentation and Interpretation
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.
Table 1: Hypothetical Biological Activity Data for Pyrrolo[3,2-b]pyridine Derivatives
| Compound ID | R1 Substituent | FMS Kinase IC50 (nM) | A375 Proliferation IC50 (µM) |
| M6C-P2C | -COOCH3 | >10,000 | >50 |
| Derivative 1 | -CONH-Ph | 500 | 12.5 |
| Derivative 2 | -CONH-(4-F-Ph) | 250 | 8.2 |
| Derivative 3 | -CONH-(3-Cl-Ph) | 380 | 10.1 |
Note: Data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on this specific ester is limited, the extensive research on related pyrrolopyridine derivatives strongly suggests its potential in oncology and inflammatory diseases. Future research should focus on the synthesis of a diverse library of derivatives based on this scaffold, followed by systematic screening against a panel of relevant biological targets, particularly protein kinases. The exploration of SAR, guided by computational modeling and the experimental protocols outlined in this guide, will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic system.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sigma Aldrich 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Development of Pyrrolo[3,2-b]pyridine Derivatives
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a versatile and "privileged" scaffold. This designation arises from its ability to bind to multiple, distinct biological targets by presenting a spatially appropriate arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. While several isomers of pyrrolopyridine exist, the [3,2-b] arrangement offers a unique electronic and steric profile that has been successfully exploited for the development of potent modulators of key enzymes implicated in human disease.
This guide provides a comprehensive overview of the discovery and development of pyrrolo[3,2-b]pyridine derivatives, focusing on synthetic strategies, structure-activity relationships (SAR), and key biological targets. It is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering field-proven insights and detailed experimental protocols.
Core Synthetic Strategies: Building the 4-Azaindole Skeleton
The construction of the pyrrolo[3,2-b]pyridine core is a critical first step in the development of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Two common and effective strategies are the modified Fischer indole synthesis and multi-step routes starting from substituted pyridines.
Modified Fischer Indole Synthesis
A robust method for creating the 4-azaindole skeleton is the Fischer indole synthesis, adapted for a pyridine-based starting material. This classical reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone.
Causality Behind the Choice: The Fischer indole synthesis is a powerful and convergent method for forming indole and azaindole rings. The key to its success lies in the[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is efficiently promoted by a variety of Brønsted or Lewis acid catalysts like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[2] Microwave-assisted conditions can significantly accelerate the reaction and improve yields, particularly for substrates with electron-donating groups.[2]
A general workflow for this synthesis is presented below.
Caption: General workflow for modified Fischer indole synthesis.
Multi-Step Linear Synthesis
An alternative approach involves building the pyrrole ring onto a pre-functionalized pyridine. This linear strategy offers excellent control over the placement of substituents. A representative synthesis involves the reaction of a 2-methyl-3-nitropyridine with a dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.[3]
Causality Behind the Choice: This method is advantageous when the required pyridylhydrazone for the Fischer synthesis is inaccessible or unstable. The initial condensation with DMF-DMA forms a reactive enamine, which, after reduction of the nitro group to an amine, is perfectly positioned for an intramolecular cyclization to form the pyrrole ring. The use of iron in acetic acid is a classic and effective method for nitro group reduction that is tolerant of many other functional groups.[3]
Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
This protocol is a representative example based on common palladium-catalyzed methodologies for functionalizing the pyridine ring, which can then be elaborated into a variety of derivatives.[2]
Step 1: Synthesis of a Halogenated Precursor (Self-Validation)
-
The synthesis begins with a commercially available or readily prepared halo-substituted aminopyridine. The presence of the halogen is critical as it serves as a chemical handle for subsequent cross-coupling reactions. The success of this step is validated by NMR and mass spectrometry to confirm the structure of the halo-intermediate.
Step 2: Palladium-Catalyzed Cyanation (Self-Validation)
-
Reagents : 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), DMF (solvent).[2]
-
Procedure :
-
To a dry, argon-flushed reaction vessel, add 6-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, Pd(OAc)₂, and Xantphos.
-
Add degassed DMF via syringe and stir the mixture under an inert atmosphere.
-
Heat the reaction to 120 °C and monitor its progress by TLC or LC-MS. The reaction is self-validating as the disappearance of the starting material and the appearance of a new, more polar product spot indicates a successful transformation.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-cyano-1H-pyrrolo[3,2-b]pyridine.
-
-
Trustworthiness : The use of a well-defined palladium catalyst and ligand system like Xantphos ensures high efficiency and selectivity for the cyanation reaction. Monitoring by LC-MS provides real-time validation of the reaction's progress and purity of the product.
Key Biological Targets and Therapeutic Applications
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have shown potent activity against several key biological targets, leading to potential applications in oncology and metabolic diseases.
Acetyl-CoA Carboxylase 1 (ACC1) Inhibition
A significant breakthrough was the discovery of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides as potent, orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[4]
Expertise & Experience: ACC1 is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Many cancer cells exhibit upregulated fatty acid synthesis to meet the demands of rapid proliferation and membrane production. Therefore, inhibiting ACC1 presents a compelling therapeutic strategy to selectively starve cancer cells of essential building blocks. The pyrrolo[3,2-b]pyridine core was identified as a suitable scaffold to position key hydrogen bond donors (HBD) and acceptors (HBA) that interact with the ACC1 active site.[4]
Caption: Inhibition of the fatty acid synthesis pathway by a pyrrolo[3,2-b]pyridine derivative.
Broad-Spectrum Antiproliferative Activity
Diarylurea and amide derivatives featuring the pyrrolo[3,2-b]pyridine scaffold have demonstrated potent antiproliferative activity against human melanoma cell lines (A375).[5] The activity of the most potent compounds was comparable or superior to Sorafenib, a multi-kinase inhibitor used in cancer therapy.[5]
Expertise & Experience: The design of these compounds was likely inspired by Sorafenib, which also features a diarylurea moiety. This functional group is a well-established pharmacophore for binding to the ATP pocket of various protein kinases. The fact that these compounds are active against melanoma and comparable to a multi-kinase inhibitor suggests they may act by inhibiting key signaling pathways involved in cancer cell proliferation, such as the MAPK pathway (RAF/MEK/ERK). However, it is important to note the principle of isomer specificity; a study on phosphodiesterase 4B (PDE4B) inhibitors found that while the pyrrolo[2,3-b]pyridine isomer was active, the corresponding N-methylated pyrrolo[3,2-b]pyridine derivative was inactive, highlighting that subtle structural changes between isomers can lead to dramatic differences in biological activity.[6]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrrolo[3,2-b]pyridine scaffold has yielded critical insights into the structural requirements for biological activity.
SAR of ACC1 Inhibitors
For the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide series, SAR studies revealed that substitution at the N1 position of the pyrrole ring was crucial for improving physicochemical and pharmacokinetic properties.[4]
Causality Behind the Choice: The initial lead compound had poor pharmacokinetic properties. The researchers hypothesized that the exposed N-H group of the pyrrole was a site of metabolic instability or contributed to poor solubility. By substituting this position, particularly with an isopropyl group, they successfully improved the compound's bioavailability while maintaining potent ACC1 inhibition. This led to the discovery of compound 1k , which demonstrated significant reduction of malonyl-CoA in HCT-116 xenograft tumors upon oral administration.[4]
| Compound | R Group (N1 position) | ACC1 IC₅₀ (nM) | Cellular Potency (¹⁴C Acetate Uptake IC₅₀, nM) |
| 1c | Methyl | 1.9 | 16 |
| 1k | Isopropyl | 3.3 | 25 |
| Ref | H | >1000 | >10000 |
| Data synthesized from Mizojiri et al., Bioorg. Med. Chem., 2019.[4] |
SAR of Antiproliferative Diarylureas and Amides
In the diarylurea and amide series tested against A375 melanoma cells, the nature and position of substituents on the terminal phenyl ring were key determinants of activity.[5]
Causality Behind the Choice: The researchers explored various substituents to probe the steric and electronic requirements of the target's binding pocket. The results showed that meta-substituted derivatives were generally less active, suggesting a steric clash at that position. Conversely, compounds with a 5-benzylamide group at the para-position of the terminal ring showed the most potent activity, indicating a favorable interaction in a specific region of the binding site.[5]
| Compound | R Group (Terminal Phenyl Ring) | A375 IC₅₀ (µM) |
| Ir | 4-(5-Benzylamido) | 0.05 |
| It | 4-(5-Benzylamido) | 0.05 |
| Ij | 3-Trifluoromethyl | >10 |
| Sorafenib | (Reference) | 0.08 |
| Data synthesized from Kim et al., Bioorg. Med. Chem. Lett., 2010.[5] |
Field-Proven Experimental Protocols
The following protocols are representative of the methodologies used to synthesize and evaluate pyrrolo[3,2-b]pyridine derivatives.
Protocol 2: In Vitro Cell Proliferation Assay (Sulforhodamine B)
This protocol describes a robust method for assessing the growth inhibitory effects of a test compound on adherent cancer cell lines.[7]
Trustworthiness: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the staining of total cellular protein, which is proportional to cell number. It is a reliable, sensitive, and reproducible method that is less prone to artifacts from metabolic inhibitors compared to tetrazolium-based assays (e.g., MTT).
-
Materials :
-
Cancer cell line (e.g., A375 melanoma)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compounds to the wells, leaving one set of wells with medium and DMSO only (vehicle control). Incubate the plate for 72 hours.
-
Cell Fixation : Discard the supernatant and gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.
-
Staining : Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading : Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.
-
Data Acquisition : Measure the absorbance at 510 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data using non-linear regression.
-
Summary and Future Outlook
The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a highly productive core for the discovery of potent and selective modulators of important biological targets. The development of derivatives as ACC1 inhibitors for cancer therapy represents a novel and promising approach, with lead compounds demonstrating in vivo efficacy in preclinical models.[4] Furthermore, the broad antiproliferative activity of other series suggests that this scaffold can be adapted to target various protein kinases.[5]
The future of this chemical class lies in further optimization of pharmacokinetic and safety profiles to identify candidates for clinical development. A deeper understanding of the specific kinase targets for the antiproliferative compounds through kinome screening and mechanistic studies will be essential. The synthetic versatility and compelling biological activity of pyrrolo[3,2-b]pyridine derivatives ensure they will remain an area of intense focus for medicinal chemists and drug development professionals for the foreseeable future.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to Putative Targets of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic activities.[1] This technical guide provides an in-depth analysis of the potential therapeutic targets for a specific derivative, methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Drawing upon structure-activity relationship (SAR) data from analogous pyrrolopyridine compounds, we posit that this molecule holds significant promise as a modulator of key protein kinases implicated in oncology and inflammatory diseases. This document will explore the scientific rationale for investigating Colony-Stimulating Factor 1 Receptor (CSF-1R), Fibroblast Growth Factor Receptors (FGFRs), and BRAF kinase as primary targets. For each putative target, a comprehensive, field-proven experimental workflow is provided to enable researchers to validate these hypotheses and accelerate drug discovery efforts.
Introduction: The Prominence of the Pyrrolopyridine Scaffold
The fusion of a pyrrole and a pyridine ring creates the versatile pyrrolopyridine core, a structure that has been successfully incorporated into a variety of clinically relevant molecules.[1] The specific isomer, 1H-pyrrolo[3,2-b]pyridine, and its close relatives like 1H-pyrrolo[2,3-b]pyridine (7-azaindole), are of particular interest due to their ability to mimic the purine core of ATP, making them ideal candidates for competitive inhibition of ATP-binding sites in enzymes, particularly protein kinases.[2][3] The dysregulation of protein kinase activity is a well-established driver of numerous pathologies, most notably cancer.[2][3]
Our focus compound, this compound, possesses key structural features—a halogenated pyridine ring and a carboxylester group on the pyrrole—that suggest a high likelihood of interaction with the ATP-binding pockets of several therapeutically relevant kinases. This guide will dissect the potential of this molecule by focusing on three high-value kinase targets: CSF-1R, FGFRs, and BRAF.
Potential Therapeutic Target I: Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS)
Scientific Rationale
Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[4] In the context of cancer, CSF-1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[5] Therefore, inhibiting CSF-1R is a compelling strategy for cancer immunotherapy.[5][6]
Several pyrrolopyridine and pyrrolopyrimidine derivatives have demonstrated potent inhibitory activity against CSF-1R.[4][6][7][8] For instance, a series of pyrrolo[3,2-c]pyridine derivatives have shown IC50 values in the nanomolar range against FMS kinase.[4][8] The core scaffold of our topic molecule is highly analogous to these reported inhibitors, suggesting that this compound could similarly engage the ATP-binding site of CSF-1R.
Experimental Workflow: CSF-1R Inhibition
A two-tiered approach is recommended to validate CSF-1R as a target. First, an in vitro enzymatic assay will determine direct inhibitory activity. This will be followed by a cell-based assay to confirm activity in a physiological context.
Detailed Protocol: In Vitro CSF-1R Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits such as the CSF1R Kinase Assay Kit by BPS Bioscience.[9]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup : In a 96-well white plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of recombinant human CSF-1R kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Reaction : Add 5 µL of a mixture of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP to each well to start the reaction.[9] The final ATP concentration should be at or near its Km for CSF-1R.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]
| Related Pyrrolopyridine Compounds | Target | IC50 (nM) |
| Compound 1r (pyrrolo[3,2-c]pyridine derivative) | FMS (CSF-1R) | 30 |
| Compound 1e (pyrrolo[3,2-c]pyridine derivative) | FMS (CSF-1R) | 60 |
| KIST101029 (Lead Compound) | FMS (CSF-1R) | 96 |
Table 1: Inhibitory activities of related pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[4][8]
Potential Therapeutic Target II: Fibroblast Growth Factor Receptors (FGFRs)
Scientific Rationale
The Fibroblast Growth Factor Receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1-4) that regulate crucial cellular processes like proliferation, migration, and angiogenesis.[11] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a known oncogenic driver in various cancers, including breast, lung, and liver cancer.[12] Consequently, FGFRs are validated targets for cancer therapy.[11][13]
The 1H-pyrrolo[2,3-b]pyridine scaffold, a close structural isomer of our compound's core, has been successfully developed into potent FGFR inhibitors.[11][13] For example, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively.[11] The structural similarities strongly suggest that this compound could also effectively target the ATP-binding site of FGFRs.
Experimental Workflow: FGFR Inhibition
Detailed Protocol: In Vitro FGFR1 Kinase Assay (Luminescence-Based)
This protocol is based on the Promega ADP-Glo™ Kinase Assay for FGFR1.[14]
-
Reagent Preparation : Dilute recombinant FGFR1 enzyme, substrate (e.g., FGRtide), ATP, and the test compound in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]
-
Assay Plate Setup : In a 384-well low-volume plate, add 1 µL of the serially diluted test compound or DMSO control.
-
Add 2 µL of the diluted FGFR1 enzyme.
-
Initiate Reaction : Add 2 µL of the substrate/ATP mixture to each well.
-
Incubate at room temperature for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Data Analysis : Record luminescence and calculate IC50 values as described for the CSF-1R assay.
| Related Pyrrolopyridine Compound | Target | IC50 (nM) |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Table 2: Inhibitory activities of a related 1H-pyrrolo[2,3-b]pyridine derivative against the FGFR family.[11]
Potential Therapeutic Target III: BRAF Kinase
Scientific Rationale
BRAF is a serine/threonine kinase in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is critical for cell proliferation and survival.[15] Activating mutations in the BRAF gene, particularly the V600E mutation, are found in approximately 50% of melanomas and a significant fraction of other cancers like colorectal and thyroid cancer.[16][17] These mutations lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[16] Consequently, BRAF V600E is a prime target for cancer therapy.
The pyrrolo[2,3-b]pyridine scaffold has been explored for its potential to inhibit BRAF.[18] Computational studies, including molecular docking, have shown that these derivatives can fit favorably into the ATP-binding pocket of BRAF V600E, forming key hydrogen bonds and hydrophobic interactions.[18] Given that our topic molecule shares this core structure, it is a viable candidate for development as a BRAF inhibitor.
Experimental Workflow: BRAF V600E Inhibition
Detailed Protocol: In Vitro BRAF V600E Kinase Assay (Luminescence-Based)
This protocol is based on the BPS Bioscience BRAF(V600E) Kinase Assay Kit.[19]
-
Compound Preparation : Prepare serial dilutions of this compound in DMSO as previously described.
-
Reaction Setup : In a 96-well plate, combine the test compound, ATP, and the provided 5X Raf substrate in 5X Kinase Buffer 1.
-
Initiate Reaction : Add the recombinant BRAF V600E enzyme to each well to start the reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
ADP Detection : Add Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Data Analysis : Measure luminescence. The signal is inversely proportional to kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.
| Related Pyrrolopyridine Compound | Target | IC50 (µM) |
| Compound 35 (pyrrolo[2,3-b]pyridine derivative) | V600E B-RAF | 0.080 |
| Compound 34e (pyrrolo[2,3-b]pyridine derivative) | V600E B-RAF | 0.085 |
Table 3: Inhibitory activities of related pyrrolo[2,3-b]pyridine derivatives against V600E-BRAF.
Conclusion and Future Directions
This compound emerges from this analysis as a compound with significant therapeutic potential, primarily as a kinase inhibitor. The structural analogy to known inhibitors of CSF-1R, FGFRs, and BRAF provides a strong rationale for its investigation against these high-value oncology and inflammation targets. The experimental workflows and detailed protocols provided in this guide offer a clear and validated path for researchers to systematically evaluate these hypotheses.
Successful validation against one or more of these targets would position this compound as a promising lead compound. Subsequent steps would involve further structure-activity relationship studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models. This structured approach will be instrumental in unlocking the full therapeutic value of this promising pyrrolopyridine derivative.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. promega.com [promega.com]
- 15. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRAF V600E [qiagen.com]
- 18. ajchem-a.com [ajchem-a.com]
- 19. bpsbioscience.com [bpsbioscience.com]
CAS number 900500-23-4 properties and uses
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-
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-
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The 6-Chloropyrrolopyridine Scaffold: A Privileged Motif in Modern Drug Discovery—An In-depth Technical Guide to its Structure-Activity Relationship
Abstract
The 6-chloropyrrolopyridine core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-chloropyrrolopyridine derivatives, with a particular focus on their role as kinase inhibitors and other targeted therapeutic agents. By delving into the causal relationships behind experimental design and synthetic strategies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of optimizing this privileged scaffold for therapeutic applications. Detailed experimental protocols for key synthetic transformations and data-driven SAR summaries are presented to facilitate the rational design of novel 6-chloropyrrolopyridine-based drug candidates.
Introduction: The Emergence of the 6-Chloropyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and purines, making them attractive scaffolds in medicinal chemistry. The introduction of a chlorine atom at the 6-position of the pyrrolopyridine nucleus significantly influences the electronic properties of the ring system, providing a crucial handle for synthetic diversification and a key interaction point with biological targets. This guide will explore the nuanced SAR of various 6-chloropyrrolopyridine isomers, including 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its related structures, to illuminate the path toward the development of potent and selective therapeutic agents.
The 7-azaindole framework, in particular, has found extensive use in the design of kinase inhibitors.[1] This is attributed to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region.[1] The 6-chloro substituent often serves as a foundational element in these designs, with modifications at other positions of the bicyclic system dictating potency, selectivity, and pharmacokinetic properties.
The Strategic Importance of the 6-Chloro Substituent
The chlorine atom at the 6-position is not merely a passive placeholder. Its electron-withdrawing nature modulates the pKa of the pyrrole nitrogen and the pyridine nitrogen, influencing hydrogen bonding capabilities and overall molecular conformation. Furthermore, the C-Cl bond provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to probe the chemical space around the scaffold.[2][3] This synthetic tractability is a cornerstone of SAR exploration for this compound class.
Structure-Activity Relationship (SAR) Analysis of 6-Chloropyrrolopyridines
The biological activity of 6-chloropyrrolopyridine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, drawing upon examples from the literature.
Modifications at the C2 and C3 Positions of the Pyrrole Ring
The pyrrole moiety of the 6-chloropyrrolopyridine scaffold offers fertile ground for SAR exploration. The C2 and C3 positions are readily functionalized, and substituents at these positions can profoundly impact target engagement.
For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a key synthetic strategy.[2] The introduction of various aryl groups at this position allows for the probing of a hydrophobic pocket within the kinase active site.
In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, the substituent at the 2-position is a carboxamide group.[4] SAR studies revealed that the nature of the amide substituent is critical for potency and selectivity. For example, variation of the N-substituent on the carboxamide from small aliphatic cyclic groups to larger, more hydrophobic moieties significantly alters the inhibitory activity against PDE4B.[4]
Modifications at the C4 Position of the Pyridine Ring
The C4 position of the pyridine ring is another key site for modification. In the context of CSF1R inhibitors, a Buchwald-Hartwig amination is employed to introduce various amines at the C4 position of a 4-chloropyrrolopyridine intermediate.[2] The nature of the amine substituent is crucial for establishing interactions with the solvent-exposed region of the kinase.
Modifications at the Pyrrole Nitrogen (N1)
Alkylation or arylation of the pyrrole nitrogen (N1) can influence the planarity of the ring system and provide additional vectors for interacting with the target protein. N-alkylation can be readily achieved using a base such as sodium hydride followed by treatment with an appropriate alkyl halide.[3]
The Impact of Aryl Substituents at the C6 Position
While this guide focuses on the 6-chloro scaffold, it is instructive to consider the effect of replacing the chlorine with other groups. In the development of HIV-1 integrase inhibitors, a one-pot Suzuki-Miyaura cross-coupling was used to introduce aryl groups at the C6 position of a 3-iodo-6-chloro-7-azaindole precursor.[2] The study revealed that 3,6-diaryl-7-azaindoles were generally more potent inhibitors than their C3-monoaryl counterparts, highlighting the importance of the C6 substituent for enhancing activity.[2] This underscores the value of the 6-chloro group as a synthetic handle for introducing such beneficial aryl moieties.
Key Biological Targets of 6-Chloropyrrolopyridines
The versatility of the 6-chloropyrrolopyridine scaffold has led to its exploration against a range of biological targets, with a notable prevalence in kinase inhibition.
Kinase Inhibition
As previously mentioned, the structural similarity of the 7-azaindole core to adenine makes it a privileged scaffold for ATP-competitive kinase inhibitors.[1] The 6-chloro substituent can contribute to the overall binding affinity and provides a vector for further optimization.
Table 1: Representative 6-Chloropyrrolopyridine-based Kinase Inhibitors and their Activities
| Compound Class | Target Kinase | Key Substitutions | Reported Activity (IC50) | Reference |
| 4-Amino-7-azaindoles | Trypanosoma brucei kinases | C4-amino pyrazole | pEC50 > 6 | [3] |
| 7-Azaindoles | Rho kinase (ROCK) | C3-substituents | Potent and selective | [5] |
| 5-Azaindoles | Cdc7 | 6-chloro on indole, C3-aryl | Selective for Cdc7 over CDK2 | [6] |
Other Therapeutic Targets
Beyond kinase inhibition, 6-chloropyrrolopyridine derivatives have shown promise against other targets:
-
HIV-1 Integrase: As demonstrated in the synthesis of 3,6-diaryl-7-azaindoles, this scaffold can be effectively utilized to develop inhibitors of viral enzymes.[2]
-
Phosphodiesterase 4B (PDE4B): The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to generate potent and selective PDE4B inhibitors.[4]
Experimental Protocols: Key Synthetic Methodologies
The ability to efficiently and selectively functionalize the 6-chloropyrrolopyridine core is paramount for successful SAR studies. The following protocols provide detailed, step-by-step methodologies for key transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is adapted from a general procedure for the Suzuki coupling of 6-chloropyridin-3-amine and can be optimized for various 6-chloropyrrolopyridine substrates.[5]
General Protocol for Suzuki Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 6-chloropyrrolopyridine derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is based on the synthesis of 4-amino-7-azaindole derivatives.[3]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a reaction vessel, combine the 6-chloropyrrolopyridine derivative (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a dry, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (typically 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by chromatography.
Conclusion and Future Perspectives
The 6-chloropyrrolopyridine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds, particularly kinase inhibitors. The strategic placement of the chlorine atom provides both a key interaction point and a versatile synthetic handle for extensive SAR exploration. This guide has elucidated the critical relationships between structural modifications and biological activity, providing a framework for the rational design of next-generation therapeutics.
Future efforts in this area will likely focus on the development of more selective inhibitors by exploiting subtle differences in the ATP-binding sites of various kinases. Furthermore, the application of novel cross-coupling methodologies will undoubtedly expand the accessible chemical space around the 6-chloropyrrolopyridine core, leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable scaffold.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes for a Versatile Heterocyclic Building Block: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction: Unlocking the Potential of a Privileged Scaffold
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, often referred to as a 5,7-azaindole, mimics the purine core, making it a privileged scaffold for targeting a wide array of biological macromolecules, particularly protein kinases. The strategic placement of a chloro substituent at the 6-position and a methyl ester at the 2-position provides two orthogonal handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
This guide provides a comprehensive overview of the experimental applications of this versatile building block. We will delve into detailed, field-proven protocols for its derivatization, explaining the chemical principles that underpin these transformations. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization, empowering researchers to confidently incorporate this scaffold into their synthetic campaigns.
Chemical Reactivity and Strategic Applications
The chemical utility of this compound stems from three primary reactive sites:
-
The Carboxylic Ester (C2-position): This group is readily converted into a variety of functional groups, most commonly amides, which are prevalent in biologically active molecules.
-
The Chloro Substituent (C6-position): The chlorine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
The Pyrrole Nitrogen (N1-position): The N-H proton is moderately acidic and can be deprotonated to facilitate N-alkylation or N-arylation, allowing for further structural diversification.[1]
The strategic derivatization of these sites is a cornerstone in the synthesis of kinase inhibitors and other targeted therapies.[2]
Core Synthetic Transformations: Detailed Protocols
Protocol 1: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
A frequent and critical transformation is the conversion of the methyl ester to a carboxylic acid, which then serves as a precursor for amide bond formation. This two-step sequence is fundamental for introducing a wide range of substituents at the C2 position.
This protocol outlines the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid.
Causality of Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is a commonly used base for saponification as it is less prone to side reactions compared to sodium or potassium hydroxide in some heterocyclic systems.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water provides a homogenous medium for the reaction, as the starting material is soluble in THF and the hydroxide salt is soluble in water. Methanol can also be used as a co-solvent.
-
Temperature: Room temperature is typically sufficient for this hydrolysis, minimizing the risk of degradation of the sensitive heterocyclic core.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl). This will precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
-
This protocol details the coupling of the newly synthesized carboxylic acid with a primary or secondary amine to form the corresponding amide.
Causality of Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be employed for amide bond formation.[3] Propanephosphonic acid anhydride (T3P®) is an excellent choice as it is effective and the byproducts are water-soluble, simplifying purification.[4] Other common reagents include HATU and EDC.[3]
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing in the coupling reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to dissolve the reactants.
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add the desired amine (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq).
-
Addition of Coupling Reagent: Slowly add the coupling reagent (e.g., T3P®, 50% solution in ethyl acetate, 1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Experimental Workflow: From Ester to Amide
Caption: A streamlined workflow for the two-step conversion of the methyl ester to a target amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is particularly useful for modifying the 6-position of the pyrrolopyridine core.[5][6] This protocol provides a general procedure for the palladium-catalyzed coupling of the 6-chloro group with a variety of boronic acids or esters.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for successful coupling with heteroaryl chlorides.[7] Catalyst systems composed of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos are often effective for these challenging substrates. Pre-catalysts like XPhos Pd G2 can also be highly efficient.
-
Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle.[5]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is commonly used to ensure the solubility of both the organic and inorganic reaction components.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube or a vial suitable for inert atmosphere reactions, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 eq). Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Degassed Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C6-arylated product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 3: N-Alkylation of the Pyrrole Nitrogen
Modification of the pyrrole nitrogen can be a valuable strategy for modulating the physicochemical properties and biological activity of the final compound.
Causality of Experimental Choices:
-
Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the pyrrole N-H, which has a pKa of approximately 17.5.[1]
-
Electrophile: A variety of alkylating agents can be used, such as alkyl halides (e.g., iodomethane, benzyl bromide).
-
Solvent: A polar aprotic solvent like DMF or THF is suitable for this reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to an hour to allow for complete deprotonation.
-
Addition of Electrophile: Add the alkylating agent (e.g., iodomethane, 1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₉H₇ClN₂O₂ | 210.62 | Solid |
| 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | C₈H₅ClN₂O₂ | 196.59 | Solid |
Successful synthesis of derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure structural integrity and purity.
Conclusion and Future Directions
This compound is a high-value starting material for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a robust foundation for the chemical exploration of this scaffold. By leveraging these reliable synthetic transformations—amide coupling, cross-coupling, and N-alkylation—researchers can efficiently generate libraries of novel compounds for biological screening. The continued investigation of this and related heterocyclic systems will undoubtedly fuel the discovery of next-generation targeted therapies.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
The Versatile Building Block: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Modern Organic Synthesis
Introduction: The Privileged Scaffold of Pyrrolo[3,2-b]pyridine
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of a multitude of biologically active agents, particularly in the realm of kinase inhibitors. The fusion of a pyrrole and a pyridine ring creates a bicyclic heteroaromatic system that mimics the purine core, allowing it to effectively interact with the ATP-binding sites of various kinases. Derivatives of this scaffold have shown promise in treating a range of diseases, from cancer to neurodegenerative disorders.[1][2]
This guide focuses on a particularly valuable derivative: methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate . The strategic placement of a chloro group at the 6-position and a methyl ester at the 2-position provides synthetic chemists with two orthogonal handles for molecular elaboration. The chloro substituent is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other functional group transformations. This dual functionality makes it an exceptionally powerful building block for the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery.
Synthesis of the Building Block
While various synthetic routes to the pyrrolo[3,2-b]pyridine core exist, the most direct pathway to this compound for many researchers will begin with the commercially available 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid .[3] The subsequent esterification is a straightforward and high-yielding transformation.
Protocol 1: Fischer-Speier Esterification
This protocol details the acid-catalyzed esterification of the commercially available carboxylic acid to yield the target methyl ester. The Fischer-Speier esterification is a classic, reliable method for this type of transformation.[4][5][6]
Reaction Scheme:
A schematic of the Fischer-Speier esterification process.
Materials:
-
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in an excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq, or a few drops) to the suspension while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Repeat the wash until gas evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Application in Cross-Coupling Reactions
The chloro-substituent at the 6-position of the pyrrolopyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for this purpose.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the 6-position of the pyrrolopyridine core and a wide variety of aryl or heteroaryl boronic acids or esters. This is a key strategy in the synthesis of many kinase inhibitors.[7][8][9][10]
General Workflow:
Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 6-phenyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivative.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 |
| PdCl₂(dppf) | None | Na₂CO₃ | DMF/H₂O | 90 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[11][12][13] This is a crucial transformation for synthesizing compounds that target specific biological pathways.
General Workflow:
Workflow for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02-0.05 eq) and XPhos (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 eq), morpholine (1.2-1.5 eq), and sodium tert-butoxide (1.4-2.0 eq).
-
Heat the mixture to 100-110 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Downstream Applications in Drug Discovery: A Case Study
The derivatives synthesized from this compound are valuable intermediates for the synthesis of potent kinase inhibitors. For instance, the pyrrolo[2,3-d]pyrimidine scaffold, a close analog, is found in the PERK inhibitor GSK2606414.[14][15][16][17] The synthetic strategies involving Suzuki-Miyaura and Buchwald-Hartwig reactions are directly applicable to the construction of such complex molecules.
The 6-aryl or 6-amino-pyrrolo[3,2-b]pyridine-2-carboxylate can be further elaborated. The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many kinase inhibitors that often participates in hydrogen bonding with the hinge region of the kinase.
Protocol 4: Hydrolysis of the Methyl Ester
Materials:
-
6-substituted-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the ester in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (2-5 eq).
-
Stir at room temperature or gently heat until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the mixture and remove the organic solvent in vacuo.
-
Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl.
-
The carboxylic acid product may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts and concentrate to yield the carboxylic acid.
Conclusion
This compound is a high-value, versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its two distinct functional handles allow for sequential, controlled modifications, providing a streamlined path to a wide array of complex molecules. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by ester hydrolysis and subsequent amide formation, empower researchers to rapidly access novel chemical space in the quest for new therapeutic agents.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Aldrich 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GSK2606414 - Wikipedia [en.wikipedia.org]
- 17. rndsystems.com [rndsystems.com]
Application Note: Strategic Derivation of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, enhancing interactions with biological targets. This scaffold is a core component of numerous kinase inhibitors, where it often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1] Derivatives of pyrrolopyridines have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Salt-Inducible Kinase 2 (SIK2), making them highly valuable in the development of therapies for cancer and inflammatory diseases.[2][3][4]
This application note provides a detailed, experience-driven guide to the strategic derivatization of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This starting material is particularly valuable as it possesses three distinct and orthogonally reactive functional groups, providing a robust platform for the rapid generation of diverse compound libraries for drug discovery screening. We will detail validated protocols for functionalization at the N-1, C-2, and C-6 positions, explain the rationale behind experimental choices, and present an integrated workflow for library synthesis.
Section 1: The Strategic Importance of the Scaffold
The starting material, this compound, offers three points for chemical diversification:
-
Pyrrole N-H (N-1 position): The pyrrole nitrogen is weakly acidic (pKa ≈ 16.5-17.5) and can be readily deprotonated and functionalized.[5] Substituents at this position can project into the solvent-exposed region of an ATP-binding site, influencing physicochemical properties like solubility and cell permeability.
-
Aryl Chloride (C-6 position): The chlorine atom at the C-6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl and heteroaryl fragments, which can be used to probe deep into the hydrophobic pockets of a kinase active site or to engage with solvent-front residues.
-
Methyl Ester (C-2 position): The ester at C-2 can be hydrolyzed to the corresponding carboxylic acid or, more directly, converted into a diverse range of amides. Amides at this position are critical for establishing hydrogen bond interactions with the kinase hinge region.
The strategic, sequential modification of these three positions allows for a comprehensive exploration of the structure-activity relationship (SAR) around the pyrrolopyridine core.
Section 2: Key Derivatization Strategies and Protocols
This section provides detailed, step-by-step protocols for the three primary derivatization pathways.
N-1 Alkylation of the Pyrrole Nitrogen
Functionalization at the N-1 position is typically the first step in a library synthesis campaign. Alkylation can improve solubility and provides a vector to explore interactions in the solvent-facing region of the target.
Protocol: N-1 Ethylation
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (EtI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the N-1 ethylated product.
-
-
Scientist's Notes & Causality:
-
Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, ensuring complete formation of the nucleophilic anion for the subsequent alkylation.[5]
-
Why Anhydrous DMF? NaH reacts violently with water. Anhydrous conditions are critical for safety and to prevent quenching of the base. DMF is an excellent polar aprotic solvent that dissolves the pyrrole anion.
-
Troubleshooting: If the reaction is sluggish, it may indicate insufficient deprotonation. Ensure the NaH is fresh and the solvent is truly anhydrous. If starting material remains, a slight excess of the alkylating agent can be added.
-
Suzuki-Miyaura Cross-Coupling at the C-6 Position
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl moieties at the C-6 position.[6] This modification is crucial for exploring hydrophobic pockets within the kinase active site.
Protocol: C-6 Phenylation
-
Materials:
-
Methyl 6-chloro-1-ethyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (from step 2.1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Celite
-
-
Procedure:
-
To a flask, add the N-1 ethylated starting material (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-6 phenylated product.
-
-
Scientist's Notes & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many standard Suzuki couplings.[7] For more challenging or sterically hindered substrates, or for couplings with other heteroaryl chlorides, more advanced catalyst systems like those employing Buchwald ligands (e.g., XPhos, SPhos) may be required to achieve high yields.[1][8]
-
Role of the Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[9]
-
Degassing: It is crucial to degas the solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Amidation of the C-2 Ester
The final diversification step often involves converting the C-2 ester into an amide. This introduces a key hydrogen bond donor/acceptor motif that is critical for binding to the kinase hinge region.
Protocol: C-2 Amidation with Cyclopropylamine
-
Materials:
-
Methyl 6-phenyl-1-ethyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (from step 2.2)
-
Cyclopropylamine
-
Trimethylaluminum (TMA), 2.0 M solution in hexanes or toluene
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Rochelle's salt (saturated aqueous potassium sodium tartrate)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add cyclopropylamine (3.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add TMA solution (3.0 equiv). Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the ester starting material (1.0 equiv) in anhydrous DCM.
-
Slowly add the solution of the ester to the pre-formed aluminum-amide complex at 0 °C.
-
Allow the reaction to warm to room temperature or gently heat to 40 °C. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of Rochelle's salt solution. This will form a thick precipitate.
-
Stir vigorously for 1-2 hours until the layers separate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final amide.
-
-
Scientist's Notes & Causality:
-
Why TMA? Direct amidation of unactivated esters with amines is often slow and requires high temperatures. Trimethylaluminum acts as a Lewis acid, activating the ester carbonyl and facilitating the formation of a tetrahedral intermediate. This method, often called Weinreb amidation, is highly effective and proceeds under milder conditions.[10]
-
Safety: TMA is pyrophoric and reacts violently with water. It must be handled with extreme care by trained personnel using proper techniques under an inert atmosphere.
-
Alternative Methods: For sensitive substrates, peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used after first hydrolyzing the ester to the carboxylic acid. However, the direct TMA-mediated amidation is more atom-economical.
-
Section 3: Integrated Workflow for Library Synthesis
The three orthogonal reactions described above can be combined in a logical sequence to rapidly generate a diverse library of compounds from a single starting material. The typical order is N-alkylation, followed by C-6 cross-coupling, and finally C-2 amidation, as this reserves the most robust reaction for the final step.
Caption: Integrated workflow for library synthesis.
Section 4: Analytical Characterization & Data Presentation
Each synthesized compound must be rigorously characterized to confirm its identity and purity before biological testing.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final compound. The disappearance of the ester methyl singlet (around 3.9 ppm) and the appearance of new amide N-H and alkyl/aryl protons are key diagnostic markers.
Table 1: Representative Library Data
| Compound ID | R¹ (N-1) | R² (C-6) | R³ (C-2 Amide) | Formula Weight ( g/mol ) | Purity (LC-MS, %) | Target Kinase IC₅₀ (nM) |
| SM-001 | H | Cl | OMe | 210.62 | >98 | (Starting Material) |
| LIB-001 | Ethyl | Phenyl | Cyclopropyl | 331.42 | >99 | 150 |
| LIB-002 | Ethyl | 3-Py Phenyl | Cyclopropyl | 332.41 | >98 | 75 |
| LIB-003 | Methyl | Phenyl | Benzyl | 367.44 | >99 | 210 |
| LIB-004 | Ethyl | Phenyl | Morpholino | 375.45 | >97 | 500 |
Conclusion
This compound is a versatile and powerful starting material for the construction of compound libraries targeting kinases. The three distinct functional handles allow for a systematic and efficient exploration of chemical space around the privileged 4-azaindole scaffold. The protocols and workflow described herein provide a robust foundation for medicinal chemists to accelerate their drug discovery efforts in the competitive field of kinase inhibitor research.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Multi-Tiered Strategy for the Development of Biochemical and Cellular Assays for Methyl 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a Novel Kinase Inhibitor Candidate
An Application Note from the Senior Scientist's Desk
Abstract
The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1] This application note presents a comprehensive, multi-tiered strategy for the characterization of novel compounds derived from this scaffold, using methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a representative example. We provide a systematic workflow designed for researchers in drug discovery, guiding them from initial high-throughput biochemical screening to determine potency and target engagement, through orthogonal validation and mechanism of action studies, and into crucial cell-based assays that confirm activity in a physiological context. Furthermore, we outline protocols for early-stage ADMET and cytotoxicity profiling to ensure the development of candidates with favorable drug-like properties. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols to establish a robust, self-validating data package for novel kinase inhibitor candidates.
Introduction: The Pyrrolopyridine Scaffold in Kinase-Targeted Drug Discovery
The Critical Role of Kinases as Drug Targets
The human kinome comprises over 550 protein kinases that act as central regulators of virtually all cellular signaling pathways.[2] These enzymes catalyze the transfer of a phosphate group from ATP to a substrate, a process that can switch cellular processes on or off.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[2][3]
Pyrrolo[3,2-b]pyridines: A Privileged Scaffold for Kinase Inhibition
The pyrrolopyridine heterocyclic system has emerged as a foundational structure in the design of targeted therapies.[1] Its unique geometry allows it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine region of ATP. This has led to the development of potent inhibitors for critical targets such as Janus Kinase 1 (JAK1), Leucine-Rich Repeat Kinase 2 (LRRK2), and Epidermal Growth Factor Receptor (EGFR).[4][5][6][7] The versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6][8]
Profile of the Test Compound: this compound
This guide focuses on the characterization of this compound, a novel derivative of this promising scaffold.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₇ClN₂O₂
-
Structure:
-
Physicochemical Properties (Predicted): As an ester of 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, this compound is expected to be a solid at room temperature with moderate solubility in organic solvents like DMSO.
The Assay Development Cascade: A Phased Approach
A tiered or cascaded approach is essential for efficient and cost-effective drug discovery. This strategy prioritizes compounds by progressively increasing the biological complexity of the assays, ensuring that only the most promising candidates advance. This minimizes the use of resources on compounds that are potent in vitro but fail in a cellular context.[9]
Caption: The Kinase Inhibitor Assay Development Cascade.
Tier 1: Primary Biochemical Screening and Potency Determination
Objective
The initial goal is to screen the compound against a panel of purified kinases to identify potential targets and accurately quantify its potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Choosing the Right Assay Format
Modern kinase assays are predominantly non-radioactive, high-throughput platforms.[3] The choice of assay depends on factors like target compatibility, cost, and the specific question being asked (activity vs. binding).
| Assay Technology | Principle | Measurement | Advantages | Key Vendors |
| ADP-Glo™ | ATP Depletion | Luminescence | Universal for any kinase; robust and sensitive.[10] | Promega |
| LanthaScreen™ TR-FRET | FRET (Activity) | Time-Resolved FRET | Homogeneous "mix-and-read" format; low background.[11] | Thermo Fisher |
| Z'-LYTE™ | FRET | FRET | Uses a coumarin/fluorescein FRET pair; robust.[11] | Thermo Fisher |
| Transcreener® ADP² | Fluorescence Polarization | FP | Universal; direct immunodetection of ADP.[2] | BellBrook Labs |
Protocol: Universal Kinase Activity Assay (ADP-Glo™)
Causality: This assay is chosen for primary screening due to its universality. It measures the amount of ADP produced, which is a direct product of any active kinase reaction.[10] This makes it applicable to virtually any kinase without the need for specific antibodies or modified substrates. The signal is luminescence-based, which is highly sensitive and less prone to interference from compound autofluorescence.
Protocol Steps:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1000X concentration (e.g., 10 mM).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mix in kinase reaction buffer.
-
Compound Addition: Add 5 nL of the serially diluted compound from the DMSO plate using a pintool or acoustic dispenser. Add 5 nL of DMSO for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
ATP Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be detected effectively.
-
Incubation: Incubate the plate at room temperature for 1-2 hours. The exact time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which converts the ADP generated in the first step back to ATP, fueling a luminescent reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls. A four-parameter logistic model is then used to fit the dose-response curve and determine the IC50 value.
Tier 2: Orthogonal Assays and Mechanism of Action (MoA) Studies
Objective
It is critical to confirm hits from the primary screen using an orthogonal assay—one with a different technology and detection principle. This minimizes the risk of artifacts or technology-specific false positives. This tier also helps elucidate the inhibitor's mechanism (e.g., ATP-competitive).
Caption: Principles of Orthogonal Biochemical Assays.
Protocol: TR-FRET Based Kinase Binding Assay (LanthaScreen™ Eu)
Causality: A binding assay is an excellent orthogonal choice because it directly measures the physical interaction between the compound and the kinase, independent of enzyme activity.[10] This confirms the compound's target is the kinase itself. The LanthaScreen™ platform uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET), which provides a robust signal with low background by measuring emission after a delay, allowing interfering short-lived fluorescence to decay.[11]
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO as described in section 3.3.
-
Reagent Preparation: Prepare solutions of the Europium (Eu)-labeled anti-tag antibody, the tagged kinase of interest, and the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted compound (or DMSO controls).
-
Reagent Addition: Add a mixture of the Eu-anti-tag antibody and the tagged kinase. Incubate briefly.
-
Tracer Addition: Add the Alexa Fluor 647-tracer to all wells. This tracer is a fluorescently labeled, ATP-competitive ligand.
-
Incubation: Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis
The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio signifies that the test compound has displaced the tracer from the kinase's active site. Data are plotted as a dose-response curve to calculate an IC50 (or Ki, if reaction conditions are appropriate).
Tier 3: Cellular Assay Development for Target Engagement and Functional Activity
The Importance of Cellular Context
A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid efflux, or off-target effects.[9] Cellular assays are therefore essential to confirm that the compound can reach its target inside a living cell and exert the desired biological effect.[12][13]
Protocol: Cellular Target Engagement using NanoBRET™
Causality: Before measuring a functional outcome, it is crucial to confirm that the compound actually binds to its intended target within the complex milieu of the cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is designed for this purpose.[14] It measures the proximity of a fluorescently labeled tracer to a kinase that has been endogenously tagged with NanoLuc® Luciferase, providing a direct readout of target engagement in live cells.[9]
Protocol Steps:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered (e.g., using CRISPR/Cas9) to express the target kinase fused to a NanoLuc® tag.
-
Cell Plating: Seed the cells into a 96- or 384-well white assay plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Incubate for 2 hours to allow for cell entry and binding.
-
Tracer Addition: Add the NanoBRET™ tracer and the NanoGlo® substrate to the wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
Protocol: Cellular Phosphorylation Assay
Causality: This functional assay confirms that target binding translates into inhibition of the kinase's catalytic activity within the cell. The most direct way to measure this is to quantify the phosphorylation of a known downstream substrate of the target kinase.[9][14]
Protocol Steps:
-
Cell Culture and Treatment: Culture a relevant cell line known to have an active signaling pathway involving the target kinase. Treat the cells with serially diluted concentrations of the test compound for a predetermined time (e.g., 2-4 hours).
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Quantification (Western Blot):
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.
-
-
Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.
Tier 4: Early ADMET and Safety Profiling
Rationale for Early ADMET Assessment
Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are a major cause of drug failure.[15] Performing simple in silico and in vitro ADMET assays early can flag potential liabilities, saving significant time and resources.[16]
In Silico ADMET Prediction
Publicly available webservers can provide rapid, initial predictions of a compound's drug-likeness based on its structure.
| Property | Predicted Value | Interpretation | Tool Used |
| LogP (Lipophilicity) | 2.0 - 2.5 | Good balance for permeability and solubility. | SwissADME |
| Topological Polar Surface Area | ~60 Ų | Likely good cell permeability. | SwissADME |
| Lipinski's Rule of 5 | 0 Violations | High probability of oral bioavailability. | Molinspiration |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. | admetSAR 2.0 |
| Ames Toxicity | Non-mutagen | Low risk of mutagenicity. | admetSAR 2.0 |
Protocol: In Vitro Metabolic Stability Assay
Causality: This assay assesses how quickly the compound is metabolized by key drug-metabolizing enzymes (cytochrome P450s), providing an early indication of its likely half-life in vivo.[17]
Protocol Steps:
-
Reagent Preparation: Prepare a solution of the test compound (1 µM final concentration) in buffer. Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system on ice.
-
Reaction: In a 96-well plate, combine the HLM and the test compound. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).
Protocol: Cytotoxicity Assay (CellTiter-Glo®)
Causality: This assay determines the concentration at which the compound becomes toxic to cells. Comparing the cytotoxicity (CC50) to the functional potency (EC50) helps define the therapeutic window.
Protocol Steps:
-
Cell Plating: Seed a representative cell line (e.g., HEK293 or a cancer cell line) in a 96-well opaque-walled plate and incubate overnight.
-
Compound Addition: Add serially diluted compound to the cells and incubate for 48-72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Plot the data as a dose-response curve to calculate the CC50.
Summary and Future Directions
This application note has detailed a robust, multi-tiered cascade for the comprehensive evaluation of this compound as a potential kinase inhibitor. By progressing from broad biochemical screens to specific cellular and safety assays, researchers can build a high-confidence data package. This workflow validates the compound's potency, confirms its mechanism of action and target engagement in a physiological setting, and provides an early assessment of its drug-like properties.
Successful progression through this cascade would position the compound for more advanced preclinical studies, including:
-
Kinome-wide selectivity profiling to understand its off-target activity.
-
In vivo pharmacokinetic (PK) studies to determine its exposure and half-life in animal models.
-
In vivo pharmacodynamic (PD) and efficacy studies in disease-relevant animal models to demonstrate therapeutic benefit.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.box [sci-hub.box]
- 8. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ADMET Profiling in Drug Discovery and Development: Perspectives o...: Ingenta Connect [ingentaconnect.com]
- 16. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Safe Handling and Storage of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Executive Summary
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a member of the azaindole class of heterocyclic compounds. Azaindoles are recognized as privileged structures in medicinal chemistry, frequently utilized as scaffolds in the development of kinase inhibitors and other therapeutic agents.[1] The presence of a chlorinated pyridine ring and a pyrrole ester system necessitates specific handling and storage procedures to ensure personnel safety, maintain compound integrity, and prevent environmental contamination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the material's properties, associated hazards, and robust protocols for its safe use from receipt to disposal. The causality behind each procedural step is explained to empower users with the knowledge required for safe and effective research.
Compound Profile and Hazard Identification
Understanding the fundamental physicochemical properties and potential hazards is the cornerstone of safe laboratory practice. While specific experimental data for this exact compound is limited, its structure allows for reliable hazard assessment based on its functional groups and data from close structural analogs, particularly its isomer, methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[2]
Physicochemical Properties
| Property | Value / Description | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 6-Chloro-4-azaindole-2-carboxylic acid methyl ester | - |
| CAS Number | 1211580-34-5 | [3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | [5] |
| Appearance | Solid | [4] |
| Storage Temperature | Recommended 2 - 8 °C; Store at Room Temperature also cited | [3] |
Hazard Assessment
This compound is not classified as flammable but presents significant health hazards upon exposure.[2] The following GHS classifications are based on data for the structural isomer and should be considered directly applicable.[2]
-
GHS Pictograms:
-
-
Signal Word: Warning [2]
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][7]
-
Scientific Rationale for Safe Handling
The molecular structure of this compound dictates its reactivity and, consequently, the necessary handling precautions.
-
Azaindole Core: The pyrrolopyridine system contains an N-H proton that is moderately acidic and a pyridine nitrogen that can act as a hydrogen bond acceptor.[9] This bifunctional nature is key to its biological activity but also means it can interact with strong acids and bases. Care should be taken to avoid unintended deprotonation or protonation reactions.
-
Chlorinated Pyridine Ring: The chloro-substituent makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions.[10] More critically, chlorinated organic compounds can release highly toxic and corrosive gases—such as hydrogen chloride (HCl), phosgene (COCl₂), and nitrogen oxides (NOx)—upon thermal decomposition.[11][12][13] This is a primary driver for strict waste segregation and avoiding high heat.
-
Solid Form: As a solid, the primary exposure risk during handling is the inhalation of airborne dust or direct contact with skin and eyes, leading to irritation.[2] All procedures must be designed to minimize the generation of dust.
Caption: Risk assessment process prior to handling the compound.
Standard Operating Protocol: Handling
Adherence to the following protocols is mandatory to mitigate the risks of exposure and contamination.
Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling the compound.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against dust particles and potential splashes, preventing serious eye irritation.[2][6][14] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical barrier to prevent skin contact and irritation.[7][13] Latex gloves are not recommended. |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Not required for normal handling in a fume hood. | A respirator may be needed for large spills or if working outside of a fume hood, but requires specialized training.[15] |
Engineering Controls
-
Primary Control: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to contain dust and vapors.[7][16]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[6]
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Weighing: Tare a suitable container (e.g., glass vial) on an analytical balance.
-
Aliquotting: Transfer the container to the chemical fume hood. Carefully use a spatula to transfer the desired amount of this compound into the tared container.
-
Causality: Perform this step slowly and deliberately to avoid creating airborne dust, which is the primary inhalation hazard.[2]
-
-
Sealing and Weighing: Securely cap the container inside the fume hood. Remove it and perform the final weighing.
-
Dissolution: If preparing a solution, add the solvent to the sealed container via syringe or in the fume hood. Ensure the container is tightly capped before mixing.
-
Cleanup: Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and wipe with a disposable towel. Dispose of all contaminated materials (bench paper, wipes, gloves) in the designated halogenated waste container.[17]
-
Hygiene: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[13]
Standard Operating Protocol: Storage
Proper storage is critical for maintaining the compound's purity and for preventing accidental release. The compound is stable under normal conditions but should be protected from environmental factors.[2]
Short-Term Storage (In-Use, <1 week)
For compounds that are in active use, store the sealed container in a labeled, secondary container (e.g., a small beaker) on the lab bench away from direct sunlight and sources of heat or ignition.[7][18]
Long-Term Storage (>1 week)
-
Container: Ensure the primary container has a tight-fitting, secure cap. For enhanced protection, seal the cap with paraffin film.
-
Atmosphere: While stable in air, storage under an inert gas like argon or nitrogen is best practice to prevent any potential long-term oxidative or hydrolytic degradation, especially given the pyrrole moiety's sensitivity.[2][9]
-
Location: Store the container in a cool, dry, and dark location, such as a refrigerator (2-8 °C) or a designated chemical storage cabinet.[18]
-
Segregation: Crucially, store the compound away from incompatible materials, particularly strong oxidizing agents (e.g., peroxides, nitrates) and strong acids or bases.[2][13]
Caption: Segregation principle for safe chemical storage.
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.[15]
Spill Response
The response protocol depends on the scale of the spill.[19]
| Spill Size | Definition | Response Protocol |
| Minor Spill | A small amount (<1 gram) of solid, contained within a fume hood. | Can be managed by trained laboratory personnel. |
| Major Spill | A large amount (>1 gram) or any amount outside of a fume hood. | Requires evacuation and professional response from Environmental Health & Safety (EHS). |
Protocol for a Minor Solid Spill:
-
Alert: Alert personnel in the immediate vicinity.[15]
-
Isolate: Keep the fume hood sash at a safe working height to maintain containment.
-
PPE: Don the required PPE as listed in Section 3.1.[15]
-
Contain: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[20][21] DO NOT use combustible materials like paper towels directly on the dry powder.
-
Collect: Carefully sweep or scoop the material and absorbent into a sealable container.[21]
-
Dispose: Label the container "Spill Debris" with the chemical name and dispose of it as halogenated hazardous waste.[15][17]
-
Decontaminate: Clean the spill area, and any contaminated equipment, with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.[15]
Caption: Decision tree for responding to a chemical spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][21]
Waste Disposal
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Stream: All waste materials contaminated with this compound, including unused product, spill debris, and contaminated labware (e.g., gloves, wipes, vials), must be disposed of as Halogenated Organic Waste .[16][17][22]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste.
-
Causality: Halogenated compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HCl) and prevent the formation of persistent pollutants like dioxins.[11] Mixing them with non-halogenated waste complicates the disposal process and increases costs.
-
-
Container: Use a designated, properly labeled hazardous waste container with a secure lid. Keep the container closed except when adding waste.[17][22] Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester | 1211580-34-5 [chemicalbook.com]
- 4. 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. api.grundfos.com [api.grundfos.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. nj.gov [nj.gov]
- 14. echemi.com [echemi.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. scienceready.com.au [scienceready.com.au]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. documents.uow.edu.au [documents.uow.edu.au]
- 20. carlroth.com [carlroth.com]
- 21. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 22. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Application Note: Utilizing Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Fragment-Based Screening Campaigns
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for optimization.[1][3] These fragments, though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), are highly efficient binders in terms of ligand efficiency.[3][4] This allows medicinal chemists to grow or combine these initial hits rationally, guided by structural biology, to develop highly potent and selective drug candidates.[3][5] This approach has proven particularly successful for challenging targets once considered "undruggable."[2][5][6]
At the core of a successful FBDD campaign is a well-designed fragment library.[2][6] The pyrrolo[3,2-b]pyridine scaffold, a privileged heterocyclic structure, is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[7][8] This application note provides a detailed guide for utilizing a specific derivative, methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate , as a valuable starting fragment in screening campaigns. We will detail its physicochemical properties, provide step-by-step protocols for primary screening and hit validation, and discuss the rationale behind key experimental choices.
Fragment Profile: this compound
The suitability of a molecule for an FBDD library is often assessed by the "Rule of Three."[9][10][11] This guideline suggests that ideal fragments should generally possess a molecular weight under 300 Da, a cLogP less than 3, and have no more than 3 hydrogen bond donors and acceptors.[12][13]
This compound aligns well with these principles, making it an excellent candidate for fragment screening. Its properties are summarized below.
| Property | Value | Adherence to Rule of Three (Ro3) |
| Molecular Formula | C9H7ClN2O2 | N/A |
| Molecular Weight | 210.62 g/mol | Yes (< 300) |
| cLogP (calculated) | ~2.0 - 2.5 | Yes (< 3) |
| Hydrogen Bond Donors | 1 (from the pyrrole NH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (2 from carboxylate, 1 from pyridine N) | Yes (≤ 3) |
| Rotatable Bonds | 1 | Yes (≤ 3) |
The pyrrolo[3,2-b]pyridine core provides a rigid scaffold with defined vectors for chemical elaboration. The chlorine atom offers a potential site for modification or can engage in halogen bonding interactions within a protein binding pocket. The methyl ester provides a handle for synthetic modification, allowing for rapid exploration of structure-activity relationships (SAR) during hit-to-lead optimization.[14][15][16]
Experimental Design: A Validated Screening Workflow
A robust FBDD campaign requires sensitive biophysical techniques capable of detecting the weak interactions characteristic of fragments.[3] We present a workflow that employs two orthogonal, widely-used techniques: Differential Scanning Fluorimetry (DSF) for primary screening and Surface Plasmon Resonance (SPR) for hit validation and affinity characterization.
Caption: A typical workflow for a fragment-based screening cascade.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying compounds that bind to and stabilize a target protein.[17][18] The binding of a ligand typically increases the protein's melting temperature (Tm), and this shift (ΔTm) is measured.[19][20]
A. Materials & Reagents
-
Target Protein: Purified to >95% homogeneity, at a stock concentration of 0.2-0.5 mg/mL.
-
Fragment Stock: this compound at 100 mM in 100% DMSO.
-
Assay Buffer: Buffer in which the protein is stable, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl. Avoid buffers with high fluorescence.
-
Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).
-
Plates: 96- or 384-well qPCR plates.
-
Instrumentation: Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
B. Experimental Procedure
-
Prepare Master Mixes:
-
Protein/Dye Mix: Dilute the target protein to 2x the final concentration (e.g., 4 µM) in Assay Buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Fragment Dilution: Prepare a 200 µM working solution of the fragment by diluting the 100 mM stock in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Plate Setup (20 µL final volume):
-
Add 10 µL of the 2x fragment working solution to the appropriate wells.
-
For control wells, add 10 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 10 µL of the Protein/Dye mix to all wells.
-
Seal the plate securely. Centrifuge briefly (e.g., 1 min at 500 x g) to collect the contents.
-
-
Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25 °C.
-
Final temperature: 95 °C.
-
Ramp rate: 0.5-1.0 °C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Determine the Tm by fitting the data to a Boltzmann equation (this is often automated by the instrument software). The Tm is the inflection point of the curve.
-
Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .
-
Hit Criteria: A statistically significant positive ΔTm is considered a hit. A common threshold is a ΔTm greater than two or three times the standard deviation of the control wells.
-
Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[21][22] It is an ideal orthogonal method to validate hits from a primary screen like DSF and to accurately determine the binding affinity (KD).[4][23]
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 10. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 12. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
- 15. Discovery and hit-to-lead optimization of pyrrolopyrimidines as potent, state-dependent Na(v)1.7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 17. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 18. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 19. inext-discovery.eu [inext-discovery.eu]
- 20. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Quantitative Analysis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Guide to Modern Analytical Techniques
Introduction: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its precise and accurate quantification is paramount during drug discovery, development, and quality control processes to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations.
The structural backbone of the target analyte is a pyrrolopyridine, a class of compounds known for their diverse biological activities. The presence of a chlorine atom and a methyl ester functional group introduces specific chemical properties that must be considered when developing analytical methods. This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). For each technique, we will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components: the pyrrolopyridine core, the chloro-substituent, and the methyl ester group. The pyrrole moiety suggests the molecule is aromatic and possesses a moderate dipole moment. The presence of the nitrogen atoms in the pyridine and pyrrole rings allows for potential protonation in acidic conditions, influencing its behavior in reversed-phase chromatography. The molecule is expected to be a solid at room temperature and exhibit solubility in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The aromatic nature of the pyrrolopyridine ring system will result in strong UV absorbance, making HPLC-UV a suitable technique for quantification. Its molecular weight and potential for characteristic fragmentation patterns make mass spectrometry-based methods highly specific and sensitive.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The method's reliability hinges on the careful selection of the stationary and mobile phases to achieve optimal separation from impurities and degradation products.
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecyl) column is proposed as the primary choice for the stationary phase. This is a non-polar stationary phase that effectively retains moderately polar to non-polar analytes through hydrophobic interactions. The pyrrolopyridine core with its substituents is expected to have sufficient hydrophobicity for good retention and separation on a C18 column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic solvent (acetonitrile or methanol) is recommended. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. The acidic modifier in the mobile phase helps to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to sharper peaks and reproducible retention times.
-
Detection Wavelength: Pyrrole and its derivatives typically exhibit strong UV absorbance. A UV-Vis spectrum of a standard solution should be acquired to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for quantification. Based on similar structures, a λmax in the range of 250-350 nm is anticipated.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 90% A, 10% B; 2-15 min: linear to 10% A, 90% B; 15-18 min: 10% A, 90% B; 18.1-22 min: return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (scan from 200-400 nm) |
4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Causality of Experimental Choices
-
Ionization Source: An electrospray ionization (ESI) source is recommended, as the nitrogen atoms in the pyrrolopyridine structure are readily protonated, making it amenable to positive ion mode ESI.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interferences from the sample matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in instrument response. If a SIL-IS is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).
-
This compound reference standard.
-
Stable isotope-labeled internal standard (if available).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard and Internal Standard Solutions: Prepare stock solutions and working standards as described for the HPLC-UV method, including the internal standard at a fixed concentration in all samples and standards.
3. LC and MS Conditions:
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for the specific MRM transition |
4. Method Validation: The validation of an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations for matrix effects and the use of an internal standard.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The presence of the methyl ester suggests reasonable volatility.
Causality of Experimental Choices
-
Injection Mode: A split/splitless injector is suitable. Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a good starting point. This type of column provides good separation for a wide range of compounds.
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS, which will produce a characteristic fragmentation pattern that can be used for identification and quantification.
-
Derivatization: For compounds with active hydrogens (like the N-H in the pyrrole ring), derivatization may be necessary to improve peak shape and thermal stability. However, it is often preferable to attempt analysis without derivatization first.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard.
-
High-purity helium as carrier gas.
-
Appropriate solvent for sample dissolution (e.g., ethyl acetate).
2. Preparation of Solutions:
-
Prepare a stock solution of the reference standard in a suitable solvent like ethyl acetate.
-
Prepare calibration standards by serial dilution of the stock solution.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |
4. Method Validation: The GC-MS method should be validated for the same parameters as the HPLC-UV and LC-MS/MS methods.
Summary of Proposed Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Selectivity | Good | Excellent | Very Good |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | ng/mL range |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Low | High | Moderate |
| Key Advantage | Robust, widely available | Highest sensitivity and specificity | Good for volatile compounds |
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, any analytical method must be validated for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By thoroughly validating the chosen analytical method, researchers can have high confidence in the quality and integrity of their quantitative data, which is essential for making informed decisions in the drug development process.
scale-up synthesis of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
An Application Note for the Robust, Scalable Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently serving as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] This application note provides a detailed, optimized, and scalable protocol for the synthesis of this compound. The narrative emphasizes the rationale behind procedural choices, addresses critical scale-up challenges, and outlines rigorous safety protocols to ensure a reproducible and safe manufacturing process. The chosen synthetic strategy leverages the classic Fischer indole synthesis, a robust and well-documented method for constructing the azaindole core.[3][4]
Introduction and Strategic Overview
The 7-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in drug discovery due to its ability to mimic indole while offering unique hydrogen bonding capabilities and metabolic properties. The title compound, functionalized with a chloro group and a methyl ester, provides two strategic handles for further chemical elaboration.
The successful scale-up of this intermediate requires a synthesis that is not only high-yielding but also economically viable, operationally simple, and environmentally considerate. The Fischer indole synthesis is exceptionally well-suited for this purpose. It involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from (5-chloro-pyridin-3-yl)hydrazine and a pyruvate derivative.[5][6] This one-pot approach minimizes intermediate handling and is amenable to large-scale production.
Causality of the Chosen Synthetic Route
The selection of the Fischer synthesis is deliberate. Alternative multi-step sequences often suffer from cumulative yield losses and require costly purification steps. The Fischer cyclization, while requiring careful optimization of acid catalyst and temperature, consolidates the core-forming steps into a single, efficient transformation.[3][7] The primary challenges in scaling this reaction—managing the exothermicity of the cyclization and ensuring an efficient, non-chromatographic purification—are addressed in the detailed protocol below.
Figure 1: High-level workflow for the scale-up synthesis.
Scientific Principles and Mechanistic Insight
The Fischer indole synthesis proceeds through several well-established steps:
-
Hydrazone Formation: The pyridine-based hydrazine reacts with the ketone (methyl pyruvate) to form the corresponding hydrazone. This is typically a rapid and reversible reaction.
-
Tautomerization: In the presence of a strong acid catalyst, the hydrazone tautomerizes to its enehydrazine form. This is a critical step that sets up the subsequent rearrangement.
-
-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement). This is the key carbon-carbon bond-forming step and is generally irreversible.
-
Aromatization: The resulting intermediate rapidly loses a molecule of ammonia (or an ammonium ion) to form the stable, aromatic pyrrole ring system.
The success of the reaction is highly dependent on the acid catalyst, which must be strong enough to promote the rearrangement without causing degradation of the starting materials or product.[5] Certain substitution patterns on the hydrazine or carbonyl component can sometimes cause the reaction to fail by favoring side reactions like N-N bond cleavage.[7] However, the selected substrates for this synthesis are well-behaved in this regard.
Detailed Protocol for Scalable Synthesis
This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| 5-Chloro-3-hydrazinopyridine | >97% | Commercial | 70.0 g | 1.0 |
| Methyl Pyruvate | >98% | Commercial | 54.5 g (47.4 mL) | 1.1 |
| Polyphosphoric Acid (PPA) | 115% | Commercial | 700 g | - |
| Toluene | Anhydrous | Commercial | 700 mL | - |
| Water (Deionized) | - | In-house | ~5 L | - |
| Sodium Hydroxide (NaOH) | Pellets | Commercial | As needed | - |
| Ethyl Acetate (EtOAc) | Reagent | Commercial | ~2 L | - |
| Brine (Saturated NaCl) | - | In-house | ~500 mL | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | ~50 g | - |
Equipment
-
2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
5 L jacketed reactor or large beaker for quench, with overhead stirring.
-
Large separatory funnel (4 L).
-
Büchner funnel and filtration flask.
Step-by-Step Procedure
Step 1: Reaction Setup and Cyclization
-
To the 2 L flask under a nitrogen atmosphere, add toluene (700 mL) and 5-chloro-3-hydrazinopyridine (70.0 g).
-
Begin stirring to form a slurry. Add methyl pyruvate (54.5 g) in one portion.
-
Stir the mixture at ambient temperature for 30 minutes to facilitate in situ hydrazone formation.
-
Carefully add polyphosphoric acid (700 g) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Heat the reaction mixture to 100-105 °C with vigorous stirring. Maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC. (TLC System: 50% EtOAc/Hexanes; product Rf ≈ 0.4). The reaction is complete when the starting hydrazine is consumed.
Step 2: Workup and Neutralization
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
In the 5 L vessel, prepare a mixture of crushed ice and water (~3 L).
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the warm reaction mixture into the stirred ice/water. The PPA will hydrolyze, generating significant heat. Maintain vigorous stirring and ensure the quench temperature does not exceed 50 °C.
-
The product will precipitate as a solid. Continue stirring the slurry for 30 minutes.
-
Slowly add 50% w/v aqueous sodium hydroxide solution to neutralize the mixture to a pH of 7-8. The solid product will dissolve in the organic layer (toluene) as the mixture becomes basic.
-
Transfer the biphasic mixture to the separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Combine all organic layers.
Step 3: Purification and Isolation
-
Wash the combined organic layers with water (500 mL) and then with brine (500 mL).
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
For purification, triturate or recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane or isopropanol.
-
Filter the purified solid using the Büchner funnel, wash with a small amount of cold heptane, and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 75-85 g (71-80%). Purity: >98% by HPLC.
Figure 2: Step-by-step experimental workflow diagram.
Safety and Handling of Reactive Reagents
Chemical synthesis at scale requires stringent safety protocols. While this specific protocol uses PPA, many synthetic routes in heterocyclic chemistry employ highly reactive and hazardous reagents, such as sodium hydride (NaH). Understanding the principles of handling such materials is crucial for any research professional.
General Principles for Handling Reactive Reagents (Example: Sodium Hydride):
-
Inert Atmosphere: Sodium hydride is a water-reactive and pyrophoric solid.[8] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9] All manipulations must be performed under an inert atmosphere (nitrogen or argon), preferably in a glove box.[8]
-
Dispersion in Oil: NaH is typically supplied as a 60% dispersion in mineral oil, which significantly reduces its pyrophoricity and makes it safer to handle.[10]
-
PPE: Always wear a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[8][11]
-
Quenching: Never quench NaH or its reactions with water directly. A safer method is to slowly add a proton source that allows for controlled gas evolution, such as isopropanol or tert-butanol, followed by ethanol, and finally a careful addition of water.
-
Storage: Store NaH in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[9][12]
-
Spill Cleanup: In case of a spill, do NOT use water. Cover the spill with dry sand, soda ash, or powdered lime and place it in a sealed container for disposal as hazardous waste.[9]
These principles of rigorous atmospheric control, appropriate PPE, and carefully planned quenching procedures are transferable to handling other reactive materials in large-scale synthesis.
Conclusion
This application note details a robust, high-yielding, and scalable synthesis of this compound via an optimized Fischer indole cyclization. By providing a clear rationale for the chosen strategy and a detailed, step-by-step protocol, this guide serves as a valuable resource for researchers and drug development professionals. Adherence to the outlined procedures and safety guidelines will ensure the consistent and safe production of this important chemical intermediate.
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents, including potent enzyme inhibitors.[1] The following content is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic outcomes effectively.
Section 1: Overview of a Common Synthetic Strategy
The synthesis of the target molecule typically proceeds through a multi-step sequence commencing with a substituted pyridine precursor. A robust and frequently employed strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functional group manipulation to yield the final ester. The general workflow is outlined below.
Caption: A generalized synthetic workflow for the target compound.
This pathway highlights critical transformations that are common sources of yield loss and impurity generation. The following sections address specific issues that may arise during these steps.
Section 2: Troubleshooting Guide for Synthesis Optimization
This section is formatted as a series of questions and answers to directly address common experimental challenges.
Q1: My overall yield is consistently low (<30%). Where should I focus my optimization efforts?
Low yield is a multi-faceted problem. A systematic approach, starting from the initial steps, is crucial.
Answer:
Your primary focus should be on the pyrrole ring formation step (C → D), as this is often the most complex and lowest-yielding part of the sequence.
-
Causality - Reagent & Condition Sensitivity: Annulation reactions like the Bartoli or Fischer indole synthesis are highly sensitive to the nature of the starting materials and reaction conditions. The electronic properties of the substituted aminopyridine can significantly impact the reactivity and stability of key intermediates.
-
Expert Insight: We find that incomplete conversion and the formation of polymeric tar-like side products are the most common culprits. This often stems from using temperatures that are too high or reaction times that are too long, in an attempt to force the reaction to completion.
Troubleshooting Steps:
-
Re-evaluate Starting Material Purity: Ensure the substituted aminopyridine intermediate (C) is free of residual metals from previous steps and is fully characterized before proceeding.
-
Optimize the Cyclization Conditions: Systematically screen the parameters for this key step. A Design of Experiments (DoE) approach can be highly effective here.
| Parameter | Standard Condition | Optimization Range | Rationale |
| Solvent | Toluene or Dioxane | DMF, NMP, Diglyme | Higher boiling, polar aprotic solvents can improve solubility and reaction rates. |
| Base | K₂CO₃, NaH | t-BuOK, LiHMDS | A stronger, non-nucleophilic base may be required to facilitate deprotonation.[2] |
| Temperature | 80-110 °C | 60-140 °C | Find the sweet spot between reaction rate and decomposition. Monitor by TLC/LC-MS. |
| Atmosphere | Nitrogen | Argon | Strict exclusion of oxygen is critical to prevent oxidative side reactions. |
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Caption: A decision-making workflow for troubleshooting low yields.
Q2: I'm observing a major, inseparable impurity in my final product. What could it be?
The presence of a persistent impurity often points to a side reaction pathway that is competitive with your main reaction.
Answer:
A likely culprit is the formation of a regioisomer , specifically the 1H-pyrrolo[2,3-c]pyridine isomer, or a product of dehalogenation .
-
Causality - Isomer Formation: Depending on the specific precursors used in the cyclization reaction, ring closure can sometimes occur at an alternative position on the pyridine ring, leading to a different constitutional isomer that may have very similar chromatographic properties to your target molecule.
-
Causality - Dehalogenation: The chloro-substituent at the 6-position can be susceptible to reduction (dehalogenation) under certain conditions, particularly if using palladium catalysts for cross-coupling reactions in other parts of the synthesis or if reductive conditions are inadvertently created.[3]
Caption: Common competitive side reaction pathways.
Troubleshooting Steps:
-
Confirm the Structure: Use 2D NMR techniques (NOESY, HMBC) to unambiguously confirm the connectivity of your main product and the impurity. The spatial correlation between the pyrrole N-H and the pyridine ring protons will be different for each isomer.
-
Modify Cyclization: If regioisomers are the issue, modifying the directing groups on your pyridine starting material can favor the desired cyclization.
-
Purification Strategy: If the impurity is present in small amounts, explore alternative purification techniques. Supercritical fluid chromatography (SFC) can often provide superior separation for closely-related isomers compared to standard silica gel chromatography.
Q3: The final esterification step is inefficient. How can I improve this conversion?
The conversion of the carboxylic acid (E) to the methyl ester (F) can be problematic if the substrate is sensitive to the reaction conditions.
Answer:
Standard Fischer esterification (MeOH/H₂SO₄) can be harsh and lead to decomposition or side reactions on the electron-rich pyrrole ring.[4] Consider milder, more efficient methods.
-
Causality - Substrate Sensitivity: The pyrrole ring is susceptible to polymerization and other reactions under strongly acidic conditions.[5] High temperatures required for Fischer esterification can exacerbate this.
Recommended Esterification Protocol:
A highly reliable method is the acylation of the pyrrole, followed by alcoholysis, which avoids strongly acidic conditions for the sensitive heterocycle.[6] However, for a pre-formed carboxylic acid, a direct and mild approach is preferable.
Protocol: Using (Trimethylsilyl)diazomethane (TMS-CH₂N₂)
This protocol should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of diazomethane reagents.
-
Dissolution: Dissolve 1.0 equivalent of 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (E) in a mixture of Toluene and Methanol (e.g., a 3:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise until a faint yellow color persists and gas evolution ceases.
-
Quenching: Stir for 30 minutes at 0 °C, then quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes).
This method is fast, high-yielding, and proceeds at low temperatures, preserving the integrity of the heterocyclic core.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions for this synthesis?
-
A: Many reagents used in heterocyclic synthesis are toxic and require careful handling. Specifically, reagents like phosphorus oxychloride (used in Vilsmeier-Haack reactions), strong bases like NaH (pyrophoric), and methylating agents like TMS-diazomethane (toxic and potentially explosive) must be handled with appropriate personal protective equipment in a certified chemical fume hood.
-
-
Q: How can I best purify the final product?
-
A: The final product is typically a solid. Purification via flash column chromatography on silica gel is standard. If residual impurities persist, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is highly effective for obtaining material of high purity.
-
-
Q: Can I use a Suzuki or Buchwald-Hartwig coupling to install the chloro-substituent?
-
A: While these cross-coupling reactions are powerful, they are generally used to form C-C or C-N bonds.[7] Introducing the chloro group is more commonly achieved by starting with a chlorinated precursor (like 2,5-dichloropyridine) or by direct chlorination of the pyrrolopyridine core, though the latter can be unselective. If you are starting from a bromo- or iodo-pyrrolopyridine, a halogen exchange reaction could be explored, but this is often less efficient than building the molecule with the chlorine atom already in place.
-
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
Technical Support Center: Purification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its rigid, bicyclic structure, known as a 6-chloro-4-azaindole core, presents unique challenges during purification that can impact yield, purity, and downstream success. The presence of an acidic N-H proton on the pyrrole ring, a potentially labile methyl ester, and an electron-deficient pyridine ring creates a molecule susceptible to specific interactions and degradation pathways.[3]
This guide provides field-proven troubleshooting advice and answers to frequently asked questions encountered during the purification of this important intermediate. Our focus is on explaining the chemical principles behind the challenges and offering robust, practical solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Behavior
This section addresses the fundamental chemical properties of this compound that govern its behavior during purification.
Q1: What are the key structural features that influence the purification of this compound?
Answer: There are three primary features to consider:
-
The Pyrrole N-H Proton: The proton on the pyrrole nitrogen is weakly acidic (pKa is typically in the range of 16-18).[3] This acidity is enhanced by the electron-withdrawing methyl carboxylate group. This proton can engage in strong hydrogen bonding or deprotonation, leading to interactions with basic or acidic surfaces, such as silica gel.
-
The Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic, although its basicity is reduced by the adjacent chloro-substituent. This site can interact with acidic media or surfaces, leading to tailing during chromatography.
-
The Methyl Ester Group: This functional group is susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged exposure or elevated temperatures. This can lead to the formation of the corresponding carboxylic acid as a significant impurity.
Q2: What is the expected solubility profile for this molecule?
Answer: The molecule is largely flat and possesses both polar (ester, N-H, pyridine N) and non-polar (aromatic rings) character. Its solubility is moderate. Below is a typical, empirically derived solubility profile.
| Solvent Class | Examples | Expected Solubility | Purification Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary solvent for column chromatography, extractions. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to High | Good for chromatography, recrystallization (as solvent). |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | Can be used as a polar component in chromatography. |
| Ethers | Diethyl Ether (Et₂O) | Low | Useful for trituration/precipitating the solid product. |
| Non-Polar Aliphatic | Hexanes, Heptane | Very Low | Ideal as an anti-solvent for recrystallization/trituration. |
| Water | H₂O | Insoluble | Used for aqueous washes during workup. |
Q3: What are the primary stability concerns and common impurities I should expect?
Answer: The most common issues are degradation and byproducts from synthesis.
-
Degradation:
-
Hydrolysis: Formation of 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid due to exposure to water with acid or base catalysis.
-
Oxidation/Polymerization: Pyrrole-containing compounds can be sensitive to air and light, leading to discoloration (often turning yellow, brown, or purple) over time.[4]
-
-
Common Synthetic Impurities:
Part 2: Troubleshooting Guide - Solving Common Purification Problems
This section provides direct answers and protocols for specific issues encountered during the purification workflow.
Workflow: General Purification Strategy
Caption: General purification workflow for the target compound.
Q4: My compound streaks badly on a silica gel column, resulting in poor separation and mixed fractions. What is happening and how do I fix it?
Answer: This is the most common problem and is caused by the interaction of your molecule's acidic N-H and basic pyridine nitrogen with the acidic silanol (Si-OH) groups on the silica surface. This strong, non-specific binding causes tailing.
Solutions:
-
Deactivate the Silica Gel (Recommended): The most effective solution is to add a small amount of a volatile base to your eluent system.
-
Protocol: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). To the final mobile phase, add 0.5-1% triethylamine (TEA) or pyridine.
-
Causality: The TEA acts as a competitive base, binding to the acidic silanol groups and creating a more inert surface. This allows your compound to elute based on polarity with minimal ionic interaction, resulting in sharp, well-defined bands.
-
-
Switch to a Different Stationary Phase: If basic additives are incompatible with your compound, consider an alternative.
-
Neutral Alumina: Alumina is less acidic than silica and can be effective. However, it can sometimes catalyze the hydrolysis of esters.
-
Reversed-Phase (C18) Chromatography: This is an excellent, albeit more expensive, alternative. The separation is based on hydrophobicity, avoiding the acid/base interaction issues. Eluents are typically mixtures of water and acetonitrile or methanol.
-
Decision Tree: Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting chromatography issues.
Q5: I isolated my product, but my NMR shows a new peak consistent with the carboxylic acid. How can I avoid this hydrolysis?
Answer: The methyl ester is being cleaved. This is likely happening either during an aqueous workup with non-neutral pH or during prolonged chromatography on acidic silica gel.
Preventative Measures:
-
Neutral Workup: Ensure any aqueous washes during the reaction workup are performed with neutral water or a buffered solution if necessary. Avoid strong acids or bases.
-
Fast Chromatography: Do not let the compound sit on the silica column for an extended period. Prepare your fractions and eluent in advance and perform the chromatography efficiently. Using the TEA-deactivation method described in Q4 also helps minimize acid-catalyzed hydrolysis.
-
Avoid Protic Solvents at High Temperatures: If performing recrystallization, avoid boiling the compound in solvents like methanol for long periods, as this can promote transesterification or hydrolysis if water is present.
Q6: I am struggling to find a suitable solvent system for recrystallization. What is a good strategy?
Answer: Single-solvent recrystallization is often difficult for this class of compounds. A two-solvent system is almost always more effective. The goal is to find a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
Recommended Solvent Systems & Protocol:
-
System 1: Dichloromethane (DCM) / Hexanes
-
System 2: Ethyl Acetate / Heptane
-
System 3: Acetone / Diethyl Ether
Step-by-Step Recrystallization Protocol (using DCM/Hexanes):
-
Place the crude, solid material in a clean Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot DCM required to fully dissolve the solid. Add dropwise to avoid using excess solvent.
-
Once fully dissolved, slowly add hexanes dropwise while stirring. You will observe the solution becoming cloudy at the point of addition. This indicates you are reaching the saturation point.
-
Continue adding hexanes until the solution is persistently cloudy. If it becomes too cloudy or a precipitate crashes out, add a few drops of hot DCM to redissolve it.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in a refrigerator or ice bath for several hours.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold anti-solvent (hexanes).
-
Dry the crystals under high vacuum.
Q7: My final, pure product is a white solid, but it turns yellow/brown after a few days on the bench. Why is this happening and how can I store it?
Answer: This discoloration is a classic sign of oxidation and/or polymerization of the electron-rich pyrrole ring.[3][4] This process is often initiated by exposure to atmospheric oxygen and light.
Proper Storage Protocol:
-
Inert Atmosphere: After drying the compound thoroughly under vacuum, transfer it to a vial and backfill with an inert gas like nitrogen or argon.
-
Light Protection: Store the vial in a dark location or wrap it in aluminum foil.
-
Low Temperature: For long-term storage, keep the vial at -20°C.[7] This significantly slows the rate of any potential degradation.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cusabio.com [cusabio.com]
common side reactions in the synthesis of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
<_ _>
Welcome to the technical support center for the synthesis of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the complexities of this synthesis, ensuring both efficiency and high purity of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for their causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms: After the reaction and workup, you observe a low yield of this compound, or none at all.
Potential Causes & Solutions:
-
Incomplete Initial Condensation: The formation of the pyrrolopyridine core, often achieved through a reaction analogous to the Fischer indole synthesis, is a critical step.[1][2][3] Incomplete formation of the initial hydrazone intermediate can be a major roadblock.
-
Solution: Ensure your starting materials, the substituted phenylhydrazine and the keto-ester, are pure. Monitor the formation of the hydrazone intermediate by TLC or LC-MS before proceeding with the cyclization step. The reaction can be catalyzed by Brønsted or Lewis acids; optimizing the choice and concentration of the acid catalyst is crucial.[1]
-
-
Suboptimal Reaction Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy barrier for the key[4][4]-sigmatropic rearrangement.[1]
-
Solution: Carefully control and optimize the reaction temperature. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to decomposition and the formation of tar-like byproducts.
-
-
Decomposition of Starting Materials or Product: The pyrrolopyridine core can be sensitive to harsh acidic conditions and high temperatures.
-
Solution: Consider using milder acid catalysts or performing the reaction in a lower-boiling solvent if decomposition is suspected. A gradual increase in temperature might also be beneficial.
-
Problem 2: Presence of Significant Impurities and Byproducts
Symptoms: Your crude product shows multiple spots on a TLC plate or several peaks in the LC-MS analysis, indicating the presence of side products.
Potential Causes & Solutions:
-
Side Reaction 1: N-Alkylation vs. C-Alkylation.
-
Explanation: The pyrrole nitrogen is nucleophilic and can compete with C-alkylation reactions if alkylating agents are present.[5][6] While the synthesis of the target ester might not directly involve alkylation, subsequent derivatization steps often do. The N-H proton in pyrroles is moderately acidic, and deprotonation with a base can lead to the formation of a nucleophilic pyrrolide anion.[5]
-
Solution: When performing reactions that could lead to alkylation, careful choice of base and solvent is critical. More ionic nitrogen-metal bonds (e.g., with NaH) in solvating solvents tend to favor N-alkylation.[5] For C-alkylation, consider protecting the pyrrole nitrogen.
-
-
Side Reaction 2: Decarboxylation.
-
Explanation: Pyrrole-2-carboxylic acids and their esters can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[7][8][9][10] This side reaction leads to the formation of 6-chloro-1H-pyrrolo[3,2-b]pyridine.
-
Solution: Minimize exposure to strong acids and high temperatures during the reaction and workup. If the carboxylic acid is an intermediate, consider using milder conditions for its conversion to the methyl ester. DFT studies have shown that protonation of the pyrrole ring can facilitate decarboxylation.[7][10]
-
-
Side Reaction 3: Hydrolysis of the Ester.
-
Explanation: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, particularly during aqueous workup or if moisture is present in the reaction mixture, especially under basic or acidic conditions.[11]
-
Solution: Ensure anhydrous conditions during the reaction. During workup, minimize the time the product is in contact with aqueous acidic or basic solutions. If hydrolysis is a significant issue, consider using a different ester protecting group that is more stable under the reaction conditions.
-
-
Side Reaction 4: Regioisomeric Byproducts.
-
Explanation: In syntheses starting from substituted pyridines, the formation of regioisomers is a common challenge. For instance, in a Fischer-type synthesis, the initial condensation can potentially occur at different positions on the pyridine ring, leading to isomers like 1H-pyrrolo[2,3-c]pyridine derivatives.
-
Solution: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the pyridine ring. Careful selection of starting materials and reaction conditions is key. In some cases, separation of isomers by column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the core 1H-pyrrolo[3,2-b]pyridine scaffold?
A common and effective method is a variation of the Fischer indole synthesis.[1][2][3] This typically involves the acid-catalyzed reaction of a substituted 3-hydrazinopyridine with a pyruvate derivative. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the pyrrolopyridine ring system.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole-2-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
stability issues of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in solution
Welcome to the technical support center for methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. The insights provided are based on established principles of heterocyclic chemistry and experience with related molecular scaffolds.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will address common stability issues, their underlying chemical principles, and provide practical troubleshooting advice.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Rapid degradation of the compound in methanolic or aqueous solutions.
Question: I've observed significant degradation of my this compound when dissolved in methanol or buffered aqueous solutions, even at room temperature. What is the likely cause and how can I mitigate this?
Answer: The most probable cause of degradation in protic solvents like methanol or water is the hydrolysis of the methyl ester functional group.[4][5][6] This reaction can be catalyzed by either acid or base.
Chemical Rationale: The ester group at the 2-position of the pyrrole ring is susceptible to nucleophilic attack. In the presence of water or alcohols, and particularly with trace amounts of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The pyrrolo[3,2-b]pyridine core, being an electron-rich heterocyclic system, can influence the reactivity of the ester.
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use aprotic solvents for storage and reactions.[7][8][9] Solvents such as DMSO, DMF, THF, or acetonitrile are generally more suitable for preventing hydrolysis.
-
pH Control: If aqueous solutions are necessary, maintain a neutral pH (6.5-7.5). Both acidic and basic conditions will accelerate ester hydrolysis. Buffer your solutions accordingly.
-
Temperature Management: Store stock solutions at low temperatures (-20°C or -80°C) to minimize the rate of hydrolysis. For experiments, prepare fresh solutions and use them promptly.
-
Inert Atmosphere: While the primary issue is hydrolysis, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent other potential degradation pathways.
Issue 2: Discoloration of the solution upon exposure to light.
Question: My solution of this compound turns yellow or brown after being left on the lab bench. What is causing this change?
Answer: The discoloration is likely due to photodegradation of the pyrrole ring. Pyrrole and its derivatives are known to be sensitive to light.[10]
Chemical Rationale: The pyrrole moiety can undergo photochemical reactions, leading to the formation of colored byproducts.[10] This can involve oxidation or polymerization reactions initiated by the absorption of UV or visible light.
Troubleshooting Steps:
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure: During experimental setup and execution, minimize the exposure of the solution to direct light.
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as impurities can sometimes act as photosensitizers.
Issue 3: Unexpected side products when reacting with amine nucleophiles at elevated temperatures.
Question: I am attempting a reaction with an amine at a high temperature and observing the formation of an unexpected product where the chlorine atom has been displaced. Is this expected?
Answer: Yes, this is a known reactivity pattern for chloropyridines. The chloro substituent at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with amine nucleophiles and heat.[11][12][13]
Chemical Rationale: The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic attack. The chlorine atom is a good leaving group, and its displacement by nucleophiles like primary or secondary amines is a common synthetic transformation.[12]
Troubleshooting Steps:
-
Temperature Control: If the desired reaction does not involve displacement of the chlorine, consider running the reaction at a lower temperature if possible.
-
Protecting Groups: If the pyrrole nitrogen is deprotonated, it can affect the electron density of the ring system. Protecting the pyrrole nitrogen may be necessary to modulate the reactivity of the chloropyridine ring.
-
Reaction Selectivity: If the SNAr reaction is desired, you can optimize conditions (temperature, solvent, base) to favor this outcome.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). Storing under an inert atmosphere is also recommended to prevent slow oxidation.
Q2: How does the stability of this compound compare in different common laboratory solvents?
A2: The stability will generally follow this trend:
-
Most Stable: Aprotic, non-polar solvents (e.g., Toluene, Dichloromethane - with caution for reactivity).
-
Moderately Stable: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).[14]
-
Least Stable: Protic solvents (e.g., Methanol, Ethanol, Water), especially at non-neutral pH.[7][9][15]
Q3: Is the compound susceptible to oxidation?
A3: The pyrrole ring is generally susceptible to oxidation, which can lead to darkening of the material.[16] It is advisable to handle the compound and its solutions under an inert atmosphere and use degassed solvents, especially for long-term storage or sensitive reactions.
Q4: Can the pyrrole N-H be deprotonated, and how does this affect stability?
A4: The pyrrole N-H is weakly acidic and can be deprotonated by strong bases (e.g., NaH, BuLi).[16] Deprotonation will increase the electron density of the heterocyclic system, which may affect the reactivity of other functional groups. The resulting anion could also be more susceptible to oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a tared, amber vial.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the desired volume of a dry, polar aprotic solvent (e.g., DMSO).
-
Seal the vial tightly with a cap containing a PTFE septum.
-
If necessary, gently warm the solution or use a vortex mixer to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
Data Summary
| Potential Issue | Primary Cause | Recommended Solvents | Key Preventative Measures |
| Degradation in Solution | Ester Hydrolysis | DMSO, DMF, Acetonitrile | Control pH, low temperature, use fresh solutions |
| Discoloration | Photodegradation | Any (with protection) | Protect from light (amber vials), minimize exposure |
| Unexpected Side Products | Nucleophilic Aromatic Substitution | Dependent on desired reaction | Control temperature, consider protecting groups |
| General Decomposition | Oxidation | Degassed solvents | Store under inert atmosphere |
Visualizations
Degradation Pathway Decision Tree
This diagram illustrates a troubleshooting workflow for identifying the cause of compound degradation.
Caption: Troubleshooting workflow for degradation of this compound.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Esters [organic-chemistry.org]
- 5. portal.amelica.org [portal.amelica.org]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. hbm4eu.eu [hbm4eu.eu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mcneill-group.org [mcneill-group.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Guide for Reactions Involving Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Welcome to the technical support center for methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic compound. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction with this compound. What are the likely causes and how can I optimize the reaction?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are a common issue and can often be attributed to several factors, including catalyst choice, base selection, and reaction conditions. The electron-rich nature of the pyrrolo[3,2-b]pyridine ring system and the presence of the N-H proton can complicate the catalytic cycle.[1]
Underlying Causality:
-
Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for coupling with electron-rich chloro-heterocycles.[2] More electron-rich and sterically hindered phosphine ligands are often required to promote the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[2][3]
-
Base Incompatibility: The choice of base is critical. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used, they can also lead to side reactions or have poor solubility in the reaction medium.[4] The N-H proton of the pyrrole ring is acidic (pKa ≈ 17.5) and can be deprotonated by strong bases, potentially leading to catalyst inhibition or undesired side reactions.[5]
-
Protodeboronation of Boronic Acid: A significant side reaction that lowers yield is the protodeboronation of the boronic acid coupling partner, where the boronic acid is converted to the corresponding arene.[4] This is often promoted by the presence of water and the basicity of the reaction medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Optimization Protocol:
-
Catalyst and Ligand Screening:
-
Move beyond traditional catalysts. Screen a panel of modern palladium precatalysts and bulky electron-rich phosphine ligands.
-
Recommended Systems:
-
Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.
-
Palladium precatalysts like [Pd(RuPhos)Cl₂] or [Pd(XPhos)G3]. These are often more effective for challenging couplings.[6]
-
-
-
Base and Solvent Evaluation:
-
Bases: While K₃PO₄ is a good starting point, consider screening Cs₂CO₃, which is more soluble and can be more effective in some cases. K₂CO₃ can also be a viable, milder option.
-
Solvents: A mixture of dioxane and water (e.g., 4:1) is a standard solvent system. However, for substrates with poor solubility, consider using toluene or DMF. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Boronic Acid vs. Boronate Esters:
-
If protodeboronation is suspected, switch from the boronic acid to the corresponding pinacol boronate ester. These are generally more stable under the reaction conditions.[3]
-
Quantitative Data Summary:
| Parameter | Starting Condition | Recommended Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / Buchwald Ligand | Enhances oxidative addition to the aryl chloride.[2] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate the catalytic cycle.[6] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate the transmetalation step. |
| Solvent | Toluene | Dioxane/H₂O (4:1) | Often improves solubility and reaction kinetics. |
| Boron Reagent | Arylboronic Acid | Arylboronic Pinacol Ester | Increased stability against protodeboronation.[3] |
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and some unidentified byproducts. What could be going wrong?
A2: Buchwald-Hartwig amination of halo-azaindoles can be challenging due to the presence of the unprotected N-H group, which can compete with the desired amine nucleophile.[6][7] Catalyst inhibition and side reactions are common hurdles.
Underlying Causality:
-
Competitive N-Arylation: The pyrrole N-H is nucleophilic and can undergo arylation, leading to undesired homocoupling or other byproducts.
-
Catalyst Inhibition: The substrate or amine nucleophile can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.[8] The iodide formed in reactions with aryl iodides can also have an inhibitory effect.[8]
-
Base-Induced Decomposition: Strong bases like NaOtBu can sometimes lead to the decomposition of sensitive substrates, especially at elevated temperatures.[9]
Troubleshooting Workflow:
Caption: Diagnostic workflow for Buchwald-Hartwig amination issues.
Detailed Optimization Protocol:
-
Protect the N-H Group:
-
The most reliable strategy to prevent competitive N-arylation is to protect the pyrrole nitrogen. A tert-butyloxycarbonyl (Boc) group is a common choice as it can be easily removed later.
-
-
Optimize the Catalyst System:
-
Similar to Suzuki couplings, specialized ligands are key. For aminations of chloro-heterocycles, ligands like RuPhos and tBuBrettPhos have shown excellent performance.[6][10]
-
Using palladium precatalysts can lead to more consistent results by ensuring the efficient formation of the active Pd(0) species.[6][8]
-
-
Base Selection:
-
For unprotected azaindoles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective. It deprotonates both the amine nucleophile and the azaindole N-H, which can sometimes mitigate side reactions.[6]
-
If substrate decomposition is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ at a slightly higher temperature might be a better option.
-
Experimental Protocol: N-H Protection (Boc Group)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected substrate.
Q3: I am trying to perform N-alkylation on the pyrrole nitrogen, but I am getting a mixture of N- and C-alkylated products, or no reaction at all. How can I improve the selectivity?
A3: Achieving selective N-alkylation over C-alkylation on the pyrrole ring depends heavily on the reaction conditions, particularly the choice of base and solvent.[5] The pyrrolide anion, formed after deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms.
Underlying Causality:
-
Nature of the Pyrrolide Counter-ion: The nature of the bond between the deprotonated nitrogen and the metal counter-ion influences the regioselectivity. More ionic bonds (with Na⁺, K⁺) favor N-alkylation, while more covalent bonds (with Mg²⁺) can lead to C-alkylation.[5]
-
Solvent Effects: Polar aprotic solvents like DMF or THF can solvate the metal cation, leading to a "freer" and more nucleophilic pyrrolide anion, which preferentially attacks via the nitrogen.
Troubleshooting and Optimization:
| Issue | Probable Cause | Recommended Solution |
| Mixture of N- and C-alkylation | Ambident nucleophilicity of the pyrrolide anion. | Use a base with a more ionic counter-ion (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF).[5][11] |
| No Reaction | Insufficiently strong base to deprotonate the N-H. | Use a stronger base such as sodium hydride (NaH). Ensure anhydrous conditions. |
| Low Yield | Poor reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) or add a catalytic amount of sodium iodide (Finkelstein conditions). |
Step-by-Step Protocol for Selective N-Alkylation:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Q4: My ester hydrolysis of the methyl 2-carboxylate is sluggish and gives impure products. What are the best conditions for this transformation?
A4: The hydrolysis of the methyl ester at the C2 position can be sensitive to the reaction conditions. The pyrrolo[3,2-b]pyridine core can be unstable under harsh acidic or basic conditions.
Underlying Causality:
-
Ring Instability: The pyrrole ring is known to be unstable in strongly acidic conditions.
-
Incomplete Reaction: Standard hydrolysis conditions (e.g., NaOH in MeOH/H₂O at room temperature) may be too slow.
Recommended Hydrolysis Protocol:
A reliable method for the hydrolysis of this ester is to use lithium hydroxide (LiOH) in a mixture of THF and water. This provides a good balance of reactivity while minimizing degradation of the heterocyclic core.
-
Preparation: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Addition of Base: Add LiOH·H₂O (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to 0 °C and carefully acidify with 1M HCl to a pH of ~3-4.
-
Isolation: The product carboxylic acid will often precipitate. Collect the solid by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
-
Purification: The crude carboxylic acid is often pure enough for the next step, but can be recrystallized if necessary.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Deprotection Strategies for Pyrrolo[3,2-b]pyridine Intermediates
Welcome to the technical support center for navigating the complexities of deprotection in your synthesis of pyrrolo[3,2-b]pyridine intermediates. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common challenges and answer frequently asked questions. We understand that the stability and reactivity of the pyrrolopyridine core can present unique hurdles, and our goal is to equip you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of protecting group so critical for pyrrolo[3,2-b]pyridine synthesis?
The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, possesses a unique electronic nature due to the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality makes the system susceptible to a range of reactions, including unwanted side reactions during multi-step syntheses. The nitrogen atom of the pyrrole ring is nucleophilic and requires protection to prevent interference with subsequent synthetic transformations.[1][2] The choice of protecting group is paramount as it must be stable under the reaction conditions of downstream steps and selectively removable without compromising the integrity of the core structure or other functional groups.
Q2: What are the most commonly employed N-protecting groups for pyrrolo[3,2-b]pyridines?
Several protecting groups are utilized, with the choice depending on the overall synthetic strategy and the orthogonality required. The most common include:
-
Carbamates: tert-Butoxycarbonyl (Boc) is widely used due to its facile removal under acidic conditions.[3]
-
Silyl Ethers: 2-(Trimethylsilyl)ethoxymethyl (SEM) is another popular choice, offering different deprotection conditions compared to Boc.[2][4]
-
Benzyl Groups: Benzyl (Bn) and p-methoxybenzyl (PMB) groups are also employed, typically removed by hydrogenolysis or oxidative cleavage, respectively.[5][6]
-
Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are used to decrease the electron density of the pyrrole ring, enhancing its stability towards certain reagents.[2]
Q3: Can I use the same deprotection conditions for pyrrolo[3,2-b]pyridines as I would for a simple pyrrole?
While there are overlaps, it's not always a direct translation. The pyridine ring's electron-withdrawing nature can influence the stability of the protecting group and the susceptibility of the entire molecule to degradation under certain conditions. For instance, strongly acidic conditions for Boc deprotection might lead to undesired side reactions on the pyridine ring if not optimized. Therefore, conditions should always be tailored specifically for the pyrrolo[3,2-b]pyridine system.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection or Low Yields
You're attempting to remove a Boc group from the pyrrole nitrogen of your pyrrolo[3,2-b]pyridine intermediate using standard acidic conditions (e.g., TFA in DCM), but you're observing incomplete conversion or a low yield of the desired product.
-
Insufficient Acid Strength or Reaction Time: While strong acids like neat TFA can be effective, they can also lead to degradation. A systematic approach to optimizing acid strength and reaction time is crucial.
-
Troubleshooting Workflow:
-
Start with milder acidic conditions, such as 4M HCl in dioxane or ethyl acetate, and monitor the reaction by TLC or LC-MS at regular intervals.[7]
-
If the reaction is sluggish, a slight increase in temperature (e.g., to 50°C) can be beneficial.[7]
-
Consider using a scavenger, like triethylsilane, to trap the tert-butyl cation formed during deprotection and prevent potential side reactions.
-
-
-
Acid-Labile Functional Groups Elsewhere in the Molecule: If your intermediate contains other acid-sensitive groups (e.g., esters, acetals), standard Boc deprotection can lead to their cleavage.
-
Alternative Deprotection Strategies:
-
Thermolytic Deprotection: Heating the N-Boc compound in a high-boiling point, fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection, often with microwave assistance to accelerate the process.[8]
-
Lewis Acid-Mediated Deprotection: For substrates sensitive to strong Brønsted acids, Lewis acids such as SnCl₄ can provide a milder alternative for Boc removal.[9]
-
-
-
Dissolve the N-Boc protected pyrrolo[3,2-b]pyridine intermediate in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution at 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Issue 2: Unwanted Side Reactions During SEM Deprotection
You are deprotecting a SEM-protected pyrrolo[3,2-b]pyridine and observing the formation of unexpected byproducts, such as a tricyclic eight-membered ring structure.[4]
SEM deprotection often proceeds in a two-step manner: an initial acidic treatment (e.g., with TFA) followed by a basic workup.[4] The acidic step can lead to the formation of an intermediate that, upon release of formaldehyde during the basic step, can undergo intramolecular cyclization with other nucleophilic sites on the molecule.[4]
-
Control of Reaction Time and Temperature: Prolonged exposure to acidic conditions can promote the formation of side products. Carefully monitor the initial acidic treatment and proceed to the basic workup as soon as the SEM group is cleaved. Running the reaction at a lower temperature can also help minimize side reactions.[4]
-
Alternative Deprotection Reagents: If TFA proves problematic, other reagents can be employed for SEM deprotection. Fluoride sources like tetrabutylammonium fluoride (TBAF) in THF can be effective, although reaction times may be longer.
Caption: Potential pathways in SEM deprotection.
Issue 3: Catalyst Poisoning and Stalled Hydrogenolysis of Benzyl Groups
When attempting to remove a benzyl (Bn) protecting group via palladium-catalyzed hydrogenation, the reaction stalls or proceeds very slowly.
The nitrogen atoms in the pyrrolo[3,2-b]pyridine core and the resulting deprotected amine product can act as ligands for the palladium catalyst, leading to catalyst poisoning and a decrease in catalytic activity.[5]
-
Acidic Additives: The addition of a Brønsted acid, such as acetic acid or hydrochloric acid, can protonate the nitrogen atoms, preventing their coordination to the palladium surface and thereby enhancing the reaction rate.[5] A heterogeneous solid acid catalyst like niobic acid-on-carbon (Nb₂O₅/C) can also be used in conjunction with Pd/C to facilitate the deprotection.[5]
-
Catalyst Loading and Hydrogen Pressure: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) and/or the hydrogen pressure can help drive the reaction to completion.
-
To a solution of the N-benzyl protected pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., methanol or ethanol), add 10 mol% Pd/C and a catalytic amount of glacial acetic acid (e.g., 0.1-0.5 equivalents).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Caption: Decision tree for selecting a deprotection strategy.
Data Summary Table
| Protecting Group | Common Deprotection Reagents | Key Considerations |
| Boc | TFA, HCl in Dioxane | Potential for side reactions with other acid-labile groups.[3][7] |
| SEM | TFA followed by base, TBAF | Risk of formaldehyde-mediated side reactions.[4] |
| Benzyl (Bn) | Pd/C, H₂ | Catalyst poisoning by nitrogen atoms; often requires acidic additives.[5] |
| PMB | DDQ, CAN, TFA | Oxidative methods are orthogonal to hydrogenolysis.[6] |
| Sulfonyl (e.g., Ts) | Strong base (e.g., NaOH, KOH), Mg/MeOH | Generally more robust and requires harsher removal conditions.[2] |
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
minimizing impurity formation in methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate production
Welcome to the technical support guide for the synthesis of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing impurity formation and maximizing yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
I. Overview of the Synthesis and Key Challenges
The target molecule, this compound, is an important building block in medicinal chemistry. Its synthesis often involves a multi-step sequence, with the core of the process typically being the construction of the pyrrolo[3,2-b]pyridine (4-azaindole) skeleton. A common and effective method for this is the Fischer indole synthesis.[1][2][3]
However, like many heterocyclic syntheses, this process is not without its challenges. The formation of various impurities can significantly impact the final yield and purity, necessitating careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide will address the most common issues encountered during this synthesis.
Common Synthetic Approach: Fischer Indole Synthesis
A prevalent route to the 4-azaindole core involves the reaction of a substituted hydrazine with a pyruvate derivative under acidic conditions.[1][2] The general workflow can be visualized as follows:
Caption: General workflow for the Fischer indole synthesis of the target compound.
II. Troubleshooting Guide: Impurity Formation and Mitigation
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My final product is contaminated with a significant amount of the corresponding carboxylic acid. What is causing this hydrolysis and how can I prevent it?
Probable Cause:
The ester group of your product, this compound, is susceptible to hydrolysis, particularly under acidic or basic conditions, even with residual moisture. This is a common issue in the final work-up or purification stages if conditions are not carefully controlled.[4] The presence of strong acids from the cyclization step or the use of basic conditions during extraction can promote this side reaction.
Recommended Solutions:
-
Neutral Work-up: Ensure that the reaction mixture is thoroughly neutralized before extraction. Use a mild base like sodium bicarbonate solution and check the pH of the aqueous layer to be neutral (pH ~7).
-
Anhydrous Conditions: Use anhydrous solvents for extraction and drying agents (e.g., Na₂SO₄, MgSO₄) to remove any residual water before solvent evaporation.
-
Avoid Strong Bases: During work-up, avoid using strong bases like sodium hydroxide or potassium hydroxide, as they can readily catalyze ester hydrolysis.[4]
-
Purification Strategy: If hydrolysis has already occurred, the resulting carboxylic acid can often be separated from the desired methyl ester by column chromatography. The acid will have a different polarity and will elute at a different retention time.
Question 2: I am observing a significant amount of a decarboxylated by-product, 6-chloro-1H-pyrrolo[3,2-b]pyridine. Why is this happening and how can I minimize it?
Probable Cause:
Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[5][6][7][8] The electron-rich nature of the pyrrole ring facilitates the loss of carbon dioxide.[8] During the acid-catalyzed cyclization step of the Fischer indole synthesis, prolonged reaction times or excessively high temperatures can promote the decarboxylation of the initially formed product.
Recommended Solutions:
-
Optimize Reaction Temperature and Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessive heating.
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of decarboxylation. While a strong acid is necessary for the cyclization, using a milder Lewis acid (e.g., ZnCl₂) or a Brønsted acid in moderation might be beneficial.[1][3]
-
Stepwise Temperature Profile: Consider a temperature profile where the initial hydrazone formation is carried out at a lower temperature, followed by a controlled increase in temperature for the cyclization step.
Question 3: My reaction is yielding a complex mixture of isomers and colored impurities. What are the likely side reactions?
Probable Cause:
The Fischer indole synthesis can be prone to side reactions, leading to isomeric products and polymeric tars, especially if the reaction conditions are not optimized.[9] Potential side reactions include:
-
Incomplete Cyclization: The intermediate hydrazone or enamine may not fully cyclize, leading to a mixture of starting materials and intermediates in the final product.
-
Alternative Cyclization Pathways: Depending on the substrate and conditions, alternative cyclization pathways can lead to the formation of undesired isomers.
-
N-N Bond Cleavage: Under certain conditions, particularly with electron-donating substituents, the N-N bond of the hydrazine intermediate can cleave, leading to aniline derivatives and other by-products.[9]
-
Polymerization/Tar Formation: The acidic conditions and elevated temperatures can cause the pyrrole product and intermediates to polymerize, resulting in the formation of dark, insoluble tars.
Recommended Solutions:
-
Control of Acidity: The concentration of the acid catalyst is crucial. Too little acid may result in an incomplete reaction, while too much can promote side reactions and polymerization. Titrate the optimal acid concentration for your specific substrate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that can lead to colored impurities.
-
Purification of Starting Materials: Ensure the purity of your starting materials, particularly the 5-chloro-2-hydrazinopyridine. Impurities in the starting materials can lead to a cascade of side reactions.
-
Effective Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating, which can contribute to tar formation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use for the Fischer indole synthesis in this case?
A: The choice of acid catalyst can significantly impact the reaction outcome. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be effective.[1][3] Polyphosphoric acid (PPA) is often a good choice as it can act as both a catalyst and a solvent, driving the reaction to completion. However, for sensitive substrates, a milder Lewis acid like zinc chloride might be preferable to minimize side reactions. It is recommended to perform small-scale screening experiments to identify the optimal catalyst for your specific setup.
Q2: How can I effectively purify the final product?
A: A multi-step purification process is often necessary to obtain high-purity this compound.
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is the first step to remove the acid catalyst and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from non-polar and highly polar impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance its purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
Hydrazine Derivatives: Hydrazines and their derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive. Handle them with care and appropriate PPE.
-
Reaction Exotherms: The initial reaction of the hydrazine with the pyruvate can be exothermic. Add reagents slowly and with cooling if necessary to control the reaction temperature.
IV. Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis
This protocol provides a step-by-step method for the synthesis of this compound with a focus on minimizing impurity formation.
Materials:
-
5-chloro-2-hydrazinopyridine
-
Methyl pyruvate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydrazinopyridine (1.0 eq) in toluene.
-
Add methyl pyruvate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone by TLC.
-
-
Cyclization:
-
To the reaction mixture, add polyphosphoric acid (10-15 wt eq) in portions.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the progress of the cyclization by TLC or LC-MS.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Impurity Formation and Mitigation Workflow
Caption: Troubleshooting workflow for common impurity issues.
V. Data Summary
The following table summarizes key reaction parameters and their impact on impurity formation, based on common observations in similar syntheses.
| Parameter | Condition | Potential Impurity | Recommendation |
| Temperature | > 100 °C | Decarboxylated by-product, Tar | Maintain temperature between 80-90 °C. |
| Reaction Time | > 6 hours | Decarboxylated by-product, Tar | Monitor reaction by TLC/LC-MS and quench once starting material is consumed. |
| Acid Catalyst | Excess Strong Acid | Decarboxylated by-product, Tar | Use a moderate amount of PPA or screen milder Lewis acids. |
| Work-up pH | pH > 8 or < 6 | Hydrolyzed by-product (acid) | Maintain a neutral pH (~7) during aqueous work-up. |
| Atmosphere | Air | Colored impurities (oxidation) | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
VI. References
-
Wikipedia. (n.d.). Pyrrole. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid AldrichCPR. Retrieved from --INVALID-LINK--
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition optimization for N-alkylation of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Technical Support Center: N-Alkylation of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Welcome to the technical support center for the N-alkylation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Introduction
The N-alkylation of the pyrrolo[3,2-b]pyridine scaffold is a critical transformation in medicinal chemistry, as this core is present in numerous biologically active compounds. Specifically, this compound serves as a versatile intermediate. However, the reaction can be challenging due to the electron-deficient nature of the heterocyclic system and the potential for side reactions. This guide provides a comprehensive overview of reaction condition optimization to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases for the N-alkylation of this pyrrolopyridine, and what are the key considerations for base selection?
A1: The choice of base is critical for the deprotonation of the pyrrole nitrogen (N-H). The acidity of the N-H proton in pyrroles is moderate, with a pKa around 17.5.[1] Stronger bases are generally required for efficient deprotonation. Here are the most common choices and their characteristics:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrrole. It is often used in anhydrous polar aprotic solvents like DMF or THF.[2][3][4] Care must be taken to handle NaH safely as it is highly reactive with water.
-
Cesium Carbonate (Cs₂CO₃): An effective base for N-alkylation, often leading to higher yields and cleaner reactions due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.[5][6][7][8] Its good solubility in organic solvents like DMF is also an advantage.[5][7]
-
Potassium Carbonate (K₂CO₃): A weaker and less expensive alternative to Cs₂CO₃. It can be effective, especially with more reactive alkylating agents or under phase-transfer catalysis (PTC) conditions.[9][10]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A catalytic amount of this base has been used for the N-methylation of electron-deficient pyrroles with dimethyl carbonate.[11][12]
Q2: Which solvents are most suitable for this N-alkylation reaction?
A2: Polar aprotic solvents are generally the best choice as they can solvate the ions formed during the reaction without interfering with the nucleophile.
-
N,N-Dimethylformamide (DMF): The most commonly used solvent for this type of reaction.[2][5][7] It effectively dissolves the substrate and many of the bases. Anhydrous DMF is crucial to prevent quenching of the base and side reactions.[6][7]
-
Tetrahydrofuran (THF): Another excellent choice, particularly when using NaH.[3] It is less polar than DMF and can be easily dried.
-
Acetonitrile (ACN): Can also be used, but its lower boiling point may limit the reaction temperature.
-
Toluene: Generally used in phase-transfer catalysis (PTC) systems.[13]
Q3: What are the common alkylating agents, and how does their reactivity influence the reaction?
A3: The choice of alkylating agent depends on the desired alkyl group. The general order of reactivity for the leaving group is I > Br > Cl > OTs.
-
Alkyl Halides (R-X): Methyl iodide, ethyl bromide, and benzyl bromide are common and highly reactive. Alkyl chlorides are less reactive and may require harsher conditions or the addition of a catalyst like sodium iodide.[5]
-
Dialkyl Sulfates: Dimethyl sulfate and diethyl sulfate are potent alkylating agents but are also highly toxic and should be handled with extreme care.
-
Dimethyl Carbonate (DMC): A "green" and less toxic alternative to methyl halides and dimethyl sulfate, particularly for N-methylation.[11][12]
Q4: Can C-alkylation be a competing side reaction?
A4: While N-alkylation is generally favored, C-alkylation at the C3 position can occur, especially with less sterically hindered substrates or under certain conditions.[14][15] The use of more ionic nitrogen-metal bonds (e.g., with NaH or Cs₂CO₃) and polar aprotic solvents tends to favor N-alkylation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently strong base: The chosen base may not be strong enough to deprotonate the pyrrole nitrogen effectively. | Switch to a stronger base like NaH or Cs₂CO₃.[8] |
| Poor solvent quality: Presence of water or other protic impurities can quench the base. | Use freshly distilled or anhydrous grade solvents. Consider adding molecular sieves.[5] | |
| Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature. Microwave irradiation can also be an effective way to accelerate the reaction.[5][8] | |
| Inactive alkylating agent: The alkylating agent may have degraded over time. | Use a fresh bottle of the alkylating agent or purify it before use. | |
| Formation of Byproducts | O-alkylation of the ester: This is less common but possible under certain conditions. | This is generally not a major concern for this substrate. |
| C-alkylation: Alkylation at the C3 position of the pyrrole ring. | Use conditions that favor N-alkylation, such as strong bases in polar aprotic solvents.[1] | |
| Transesterification of the methyl ester: Can occur if the reaction conditions are harsh or if there are nucleophilic species present that can react with the ester. | Use milder conditions if possible. If using NaH in DMF, be aware of potential side reactions involving DMF.[16] | |
| Difficulty in Product Purification | Unreacted starting material: Incomplete reaction. | Optimize the reaction conditions for full conversion (see "Low or No Conversion"). |
| Byproducts with similar polarity: Makes chromatographic separation challenging. | Adjust the column chromatography conditions (solvent system, gradient). Recrystallization may also be an option. | |
| Residual base or salts: Can interfere with purification and subsequent steps. | Perform an aqueous workup to remove inorganic salts. |
Optimized Protocol: A Starting Point
This protocol provides a general starting point for the N-alkylation of this compound. Optimization may be required based on the specific alkylating agent used.
Method 1: Using Sodium Hydride (NaH)
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Using Cesium Carbonate (Cs₂CO₃)
-
To a round-bottom flask, add this compound (1.0 eq) and Cs₂CO₃ (1.5-2.0 eq).
-
Add anhydrous DMF.
-
Add the alkylating agent (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the N-alkylation reaction conditions.
Caption: Workflow for N-alkylation reaction optimization.
Advanced Strategies: Phase-Transfer Catalysis (PTC)
For large-scale synthesis or to avoid strong bases and anhydrous conditions, Phase-Transfer Catalysis (PTC) is an excellent alternative.[17]
-
Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) facilitates the transfer of the pyrrolide anion from the solid or aqueous phase (where the inorganic base like K₂CO₃ is) to the organic phase (where the substrate and alkylating agent are dissolved).[18]
-
Typical Conditions:
-
Solvent: Toluene or another water-immiscible organic solvent.[13]
-
Base: Aqueous solution of NaOH or solid K₂CO₃.
-
Catalyst: TBAB, tetrabutylammonium hydrogen sulfate (TBAHS), or other quaternary ammonium salts (typically 5-10 mol%).
-
-
Advantages: Milder reaction conditions, no need for strictly anhydrous solvents, and often simpler workup.[17][19]
Purification and Characterization
-
Purification: Column chromatography on silica gel is the most common method for purifying the N-alkylated product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Recrystallization can also be a viable option for solid products.
-
Characterization: The success of the reaction can be confirmed by:
-
¹H NMR: Disappearance of the N-H proton signal (which is typically broad and downfield) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
¹³C NMR: Shifts in the carbon signals of the pyrrole ring and the appearance of new signals for the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-alkylated product.
-
IR Spectroscopy: Disappearance of the N-H stretching vibration.
-
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.
-
Alkylating Agents: Many alkylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic and potential carcinogens. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.
This technical guide provides a comprehensive framework for the successful N-alkylation of this compound. By understanding the underlying principles and systematically approaching reaction optimization, researchers can efficiently synthesize the desired N-alkylated products.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 14. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 15. Indole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
addressing poor reactivity of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in coupling reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile 7-azaindole scaffold. We understand that while this building block holds immense potential, its unique electronic and structural properties can present challenges in synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
This document consolidates our in-house expertise and field-proven insights to provide you with a logical, in-depth resource for troubleshooting common issues and answering frequently asked questions. Our goal is to empower you to overcome synthetic hurdles and accelerate your research and development efforts.
Troubleshooting Guide: Addressing Common Reaction Failures
This section is structured to address specific problems you may be encountering in the lab. Each entry details the likely causes of the issue and provides a series of actionable, evidence-based solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What's going wrong?
This is the most common issue reported with this substrate. The poor reactivity stems from a combination of factors inherent to the 7-azaindole core and the nature of the C-Cl bond.
Root Cause Analysis:
-
High Bond Dissociation Energy: The C(sp²)-Cl bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds, making the initial oxidative addition step to the Pd(0) catalyst the rate-limiting step of the catalytic cycle.[1]
-
Catalyst Inhibition: The 7-azaindole scaffold contains two nitrogen atoms (the pyrrole NH and the pyridine N) that can act as ligands and coordinate to the palladium center. This can lead to the formation of inactive catalyst complexes or catalyst poisoning, effectively sequestering the active catalyst from the reaction.[2][3]
-
Side Reactions at the N-H position: The pyrrole N-H is acidic (pKa ≈ 17.5) and can be deprotonated by the base used in the coupling reaction.[4] The resulting anion can participate in unwanted side reactions or interfere with the catalyst.
-
Suboptimal Catalyst/Ligand System: Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[5][6] Success hinges on using specialized ligands that promote the difficult oxidative addition step.
Actionable Solutions:
-
Upgrade Your Ligand: The key to activating the C-Cl bond is to use bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly reactive, and accelerate the oxidative addition step.[6][7] We recommend starting with established Buchwald ligands.
-
Select the Right Precatalyst: Using a well-defined Pd(II) precatalyst that rapidly generates the active Pd(0) species in a 1:1 Pd:Ligand ratio is crucial.[9]
-
Optimize the Base and Solvent: A strong, non-nucleophilic base is required.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate.[3][8]
-
Solvent: A polar aprotic solvent system is generally preferred. Toluene/water, dioxane/water, or THF/water mixtures are common choices that facilitate the dissolution of both the organic substrate and the inorganic base.[3][8]
-
-
Increase Reaction Temperature: Due to the inertness of the C-Cl bond, higher temperatures are often necessary. Reactions are typically run between 80 °C and 110 °C.[8][10]
Recommended Protocol: Robust Suzuki Coupling of this compound
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic Acid | 1.5 |
| XPhos Pd G2 Precatalyst | 0.02 (2 mol%) |
| XPhos Ligand | 0.02 (2 mol%) |
| K₃PO₄ (potassium phosphate) | 2.0 |
| Solvent | Toluene / H₂O (4:1 ratio) |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G2 (0.02 equiv), and XPhos ligand (0.02 equiv).
-
Add degassed Toluene and degassed water in a 4:1 ratio (e.g., 4 mL Toluene, 1 mL H₂O per 1 mmol of substrate).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I am attempting a Buchwald-Hartwig amination and observing no product. How can I make this reaction work?
The challenges in Buchwald-Hartwig amination are very similar to those in Suzuki coupling, but with the added complication of the amine nucleophile itself acting as a potential ligand for the palladium catalyst.
Root Cause Analysis:
-
All factors from Q1 apply: C-Cl bond inactivity and catalyst inhibition by the 7-azaindole core are primary obstacles.[11]
-
Amine Coordination: The amine starting material can compete with the phosphine ligand for coordination to the palladium center, slowing down or halting the catalytic cycle.[12]
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but not so strong as to cause undesired side reactions. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13]
Actionable Solutions:
-
Leverage Advanced Ligand/Catalyst Systems: As with Suzuki coupling, bulky, electron-rich ligands are essential.
-
Primary Recommendation: Use a catalyst system based on RuPhos or BrettPhos . These ligands have demonstrated broad utility for coupling primary and secondary amines with challenging aryl chlorides.[10]
-
Precatalyst: Use a corresponding G3 or G4 precatalyst (e.g., RuPhos Pd G3) for reliable results.
-
-
Employ the Right Base: The choice of base is often coupled to the amine nucleophile.
-
Consider N-Protection: If side reactions at the pyrrole N-H are suspected, or if the substrate is particularly precious, protecting the N-H group can simplify the reaction.
-
Recommended Protecting Groups: A silyl group like SEM (2-(trimethylsilyl)ethoxy)methyl) or a simple Boc group can be used. SEM protection has been shown to be effective in facilitating subsequent aminations on similar scaffolds.[10] However, be aware that the deprotection step can sometimes be challenging.[10]
-
Frequently Asked Questions (FAQs)
Q: Why is the C6-Cl bond on the 7-azaindole scaffold so unreactive?
The 1H-pyrrolo[3,2-b]pyridine core is an electron-rich heteroaromatic system. The lone pair of electrons from the pyrrole nitrogen is delocalized into the ring system, increasing the electron density across the scaffold.[4] This increased electron density makes the C6-Cl bond less electrophilic and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, which is the turnover-limiting step in most cross-coupling reactions involving aryl chlorides.[1][5]
Diagram: Troubleshooting Workflow for Failed Coupling Reactions
Caption: A decision tree for diagnosing and solving common cross-coupling failures.
Q: Can I perform other coupling reactions like Sonogashira or Heck on this substrate?
Yes, but similar challenges apply.
-
Sonogashira Coupling: This reaction is certainly feasible. The Sonogashira coupling of halo-azaindoles has been reported, often using a Pd/Cu co-catalyst system.[15][16] Again, activating the C-Cl bond will be the primary challenge, and you may need to screen phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve good results.
-
Heck Coupling: The Heck reaction is more challenging with electron-rich heteroaryl chlorides. The conditions are often harsh, and side reactions are common. Success would likely require a highly specialized catalyst system, possibly involving Herrmann's catalyst (a palladacycle) or very bulky phosphine ligands under high temperatures.
For any of these transformations, it is highly recommended to start with small-scale screening of different palladium sources, ligands, bases, and solvents to identify a viable set of conditions.
Diagram: The Challenge in the Suzuki-Miyaura Catalytic Cycle
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 1H-Pyrrolo[3,2-b]pyridine Analogs as Potent Enzyme and Kinase Inhibitors
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in modern medicinal chemistry. Its unique arrangement of nitrogen atoms allows it to act as an effective hinge-binder in the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted inhibitors.[1][2] This guide provides a comprehensive comparison of the efficacy of various analogs derived from the core methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate structure. We will synthesize data from multiple studies to elucidate structure-activity relationships (SAR) and compare performance against critical oncology and metabolic disease targets, including FMS kinase and Acetyl-CoA Carboxylase 1 (ACC1). This analysis is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.
The 1H-Pyrrolo[3,2-b]pyridine Scaffold: Structural Significance and Synthesis
The therapeutic potential of the pyrrolopyridine core lies in its structural rigidity and the specific orientation of its hydrogen bond donors and acceptors. For kinase targets, the pyrrole NH and the pyridine nitrogen are often crucial for forming two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] The chlorine atom at the C6 position, as seen in the parent compound, can occupy a hydrophobic pocket and enhance binding affinity, while the carboxylate group at C2 serves as a versatile chemical handle for introducing a wide array of substituents to explore different regions of the target's binding site.
Caption: Core structure of 1H-pyrrolo[3,2-b]pyridine with numbered positions.
General synthetic routes often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor, allowing for modular assembly of diverse analogs.
Comparative Efficacy Against Key Biological Targets
The true measure of a scaffold's utility is its performance against specific biological targets. Below, we compare the efficacy of various analogs based on published data.
FMS Kinase (CSF-1R) Inhibition
FMS kinase, or Colony-Stimulating Factor-1 Receptor (CSF-1R), is a type III receptor tyrosine kinase whose overexpression is linked to various cancers and inflammatory disorders.[3] Therefore, potent and selective FMS inhibitors are highly sought after. While direct data on this compound is limited, valuable SAR insights can be drawn from studies on the isomeric pyrrolo[3,2-c]pyridine scaffold.
A study focusing on diarylamide derivatives of pyrrolo[3,2-c]pyridine identified compounds with nanomolar potency against FMS kinase.[3] This research provides a strong rationale for exploring similar substitutions on the pyrrolo[3,2-b]pyridine core.
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Analogs
| Compound ID | Core Scaffold | Key Substituents | FMS Kinase IC50 (nM) | Potency vs. Lead |
| KIST101029 (Lead) | Pyrrolo[3,2-c]pyridine | Di-aryl amide | 96 nM | 1.0x |
| 1e | Pyrrolo[3,2-c]pyridine | Modified aryl amide | 60 nM | 1.6x |
| 1r | Pyrrolo[3,2-c]pyridine | Optimized aryl amide | 30 nM | 3.2x |
Data synthesized from a 2018 study on FMS kinase inhibitors.[3]
Causality and SAR Insights: The nearly 3-fold increase in potency from the lead compound to analog 1r was achieved by optimizing the aryl amide substituent.[3] This suggests that the C2-carboxamide region of the pyrrolo[3,2-b]pyridine scaffold is a critical point for modification to enhance FMS inhibition. Analog 1r also demonstrated high selectivity for FMS over a panel of 40 other kinases and exhibited potent anti-proliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15–1.78 µM.[3]
Acetyl-CoA Carboxylase 1 (ACC1) Inhibition
ACC1 is a key enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation. A 2019 study explored a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors.[4] This provides direct SAR insights for our core scaffold, albeit with the carboxamide at the C3 position.
Table 2: ACC1 Inhibitory Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Analogs
| Compound ID | N1-Substituent | ACC1 IC50 (nM) | Cellular Potency (¹⁴C Acetate Uptake, µM) |
| 1a (Lead) | H | >1000 | >10 |
| 1c | Methyl | 78 | 1.7 |
| 1k | Isopropyl | 30 | 0.3 |
Data sourced from a 2019 study on ACC1 inhibitors.[4]
Causality and SAR Insights: The initial lead compound 1a was inactive. The structure-activity relationship study revealed that substitution at the N1 position was critical for potency. Introducing a small alkyl group like methyl (1c ) dramatically improved ACC1 inhibition.[4] Further optimization to an isopropyl group (1k ) enhanced both enzymatic and cellular potency.[4] Compound 1k also demonstrated favorable oral bioavailability in mouse pharmacokinetic studies and significantly reduced malonyl-CoA levels in tumor xenografts, confirming target engagement in vivo.[4] This highlights the importance of exploring N1-substitutions on the pyrrolo[3,2-b]pyridine core to improve both potency and drug-like properties.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness of efficacy data, robust and well-defined experimental protocols are essential. The following represents a standard workflow for evaluating novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., FMS) and its specific substrate to optimal concentrations in the assay buffer.
-
Compound Plating : Serially dilute the test analogs in DMSO and dispense into a 384-well plate.
-
Kinase Reaction : Add the kinase enzyme to the wells containing the compounds and incubate briefly to allow for binding.
-
Initiation : Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for 1 hour. The concentration of ATP should ideally be at or near its physiological Km for the enzyme to ensure that the inhibition observed is relevant.
-
Detection : Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis : Quantify luminescence using a plate reader. Calculate the percent inhibition relative to DMSO controls and determine IC50 values by fitting the data to a four-parameter dose-response curve.
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 2: Cellular Anti-Proliferative Assay (CellTiter-Glo®)
This assay assesses the effect of the compound on the viability of cancer cell lines, providing a measure of its on-target effect in a biological system.
-
Cell Plating : Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test analogs. Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Detection : Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis : Measure luminescence and calculate IC50 values, representing the concentration of compound required to inhibit cell growth by 50%.
Consolidated Structure-Activity Relationship (SAR) and Future Directions
Synthesizing the data from various pyrrolopyridine analogs allows us to establish a preliminary SAR map to guide future optimization efforts.
Caption: Summary of key structure-activity relationships for the pyrrolopyridine scaffold.
Future Directions:
-
Hybridization: Based on the available data, a promising strategy would be to synthesize analogs of this compound that incorporate features from successful inhibitors of other targets. Specifically, this involves:
-
Introducing small alkyl groups (methyl, isopropyl) at the N1-position to potentially improve pharmacokinetic properties, as seen with ACC1 inhibitors.[4]
-
Synthesizing a library of diverse and extended C2-carboxamides , guided by the SAR of FMS kinase inhibitors, to optimize potency and selectivity.[3]
-
-
Target Expansion: Screen optimized analogs against a broader panel of kinases known to be inhibited by pyrrolopyridines, such as FGFR and Cdc7, to identify novel activities.[1][5]
-
Structural Biology: Obtain co-crystal structures of lead compounds with their target proteins. This will provide invaluable atomic-level insight into the binding mode and rationalize the observed SAR, enabling more precise, structure-based drug design.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold is a highly versatile and potent platform for the development of targeted inhibitors. By systematically analyzing and comparing the efficacy of analogs across different biological targets, clear structure-activity relationships emerge. The N1 position is critical for modulating pharmacokinetic properties, while the C2/C3 carboxamide moiety is a key determinant of target-specific potency. For researchers in drug discovery, this compound represents not just a single compound, but a foundational starting point for generating a new generation of highly effective and selective therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic and Mass Spectrometric Profile of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate , a substituted 7-azaindole derivative of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted spectral characteristics based on established principles and compares them with a commercially available, structurally related isomer, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .
The 7-azaindole scaffold is a privileged structure in drug discovery, known for its ability to mimic the purine core and interact with a variety of biological targets. The introduction of a chlorine atom and a methyl ester group significantly modulates the electronic and physicochemical properties of the parent ring system, influencing its reactivity, metabolic stability, and potential biological activity.[1] A thorough understanding of its spectroscopic signature is therefore paramount for its unambiguous identification and for tracking its fate in chemical and biological systems.
Predicted Spectroscopic and Mass Spectrometric Data for this compound
The following data is predicted based on the analysis of the 7-azaindole scaffold and the known effects of chloro and methyl carboxylate substituents on similar aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons of the bicyclic core and the methyl ester group. The electron-withdrawing nature of the chlorine atom and the carboxylate group will influence the chemical shifts of the aromatic protons and carbons.
¹H NMR (Predicted):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.0-7.2 | s | - |
| H-5 | ~7.8-8.0 | d | ~2.0 |
| H-7 | ~8.2-8.4 | d | ~2.0 |
| NH | ~11.5-12.5 | br s | - |
| OCH₃ | ~3.9 | s | - |
¹³C NMR (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~125-130 |
| C-3 | ~105-110 |
| C-3a | ~140-145 |
| C-5 | ~120-125 |
| C-6 | ~135-140 |
| C-7 | ~115-120 |
| C-7a | ~150-155 |
| C=O | ~160-165 |
| OCH₃ | ~52-55 |
dot graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; edge [style=bold];
}
Figure 1: Structure of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Description |
| [M]⁺ | 210/212 | Molecular ion (³⁵Cl/³⁷Cl) |
| [M-OCH₃]⁺ | 179/181 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 151/153 | Loss of carbomethoxy radical |
dot digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
}
Figure 2: Predicted key fragmentation pathways.
Comparative Analysis with a Commercial Alternative: Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
A commercially available isomer, methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, serves as a valuable comparator to highlight the subtle yet significant differences in their spectroscopic properties arising from the different substitution patterns on the 7-azaindole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy of the Alternative
The position of the chlorine atom at C-4 in the alternative compound will lead to different electronic effects and, consequently, different chemical shifts and coupling patterns in the NMR spectra compared to the 6-chloro isomer.
¹H NMR of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Typical Data):
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.1-7.3 | s | - |
| H-5 | ~7.3-7.5 | d | ~5.0 |
| H-6 | ~8.1-8.3 | d | ~5.0 |
| NH | ~12.0-13.0 | br s | - |
| OCH₃ | ~3.9 | s | - |
¹³C NMR of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Typical Data):
| Carbon | Typical Chemical Shift (ppm) |
| C-2 | ~128-133 |
| C-3 | ~103-108 |
| C-3a | ~142-147 |
| C-4 | ~140-145 |
| C-5 | ~118-123 |
| C-6 | ~148-153 |
| C-7a | ~125-130 |
| C=O | ~160-165 |
| OCH₃ | ~52-55 |
The most notable difference in the ¹H NMR spectra is the coupling pattern of the pyridine ring protons. In the 6-chloro isomer, H-5 and H-7 are expected to show a small meta-coupling, whereas in the 4-chloro isomer, H-5 and H-6 will exhibit a larger ortho-coupling.
Mass Spectrometry (MS) of the Alternative
The mass spectrum of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate will show a molecular ion with the same m/z values (210/212) as the 6-chloro isomer due to their identical elemental composition. The fragmentation pattern is also expected to be similar, with losses of the methoxy and carbomethoxy groups being prominent. However, subtle differences in the relative intensities of the fragment ions may exist due to the different stabilities of the resulting cationic species.
Experimental Protocols
The following are standard, detailed methodologies for acquiring the NMR and mass spectrometry data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum.
-
Identify the molecular ion peak and its isotopic pattern.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation data by selecting the molecular ion as the precursor.
-
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=9];
}
Figure 3: General experimental workflow for NMR and MS analysis.
Conclusion
This guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound, a molecule of interest in contemporary medicinal chemistry. By comparing its predicted spectral features with those of a commercially available isomer, researchers can gain a deeper understanding of the structure-property relationships within this class of compounds. The detailed experimental protocols offer a practical framework for obtaining high-quality analytical data, which is essential for the unambiguous characterization of novel chemical entities and for advancing drug discovery efforts. The strategic use of predictive data in conjunction with comparative analysis of related structures is a powerful approach in the absence of direct experimental evidence, enabling continued progress in the synthesis and evaluation of new therapeutic agents.
References
A Comparative Analysis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and Other Kinase Inhibitors in the Context of RIPK1-Mediated Necroptosis
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of kinase inhibitor research, the pyrrolo[3,2-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a representative of this class, with a focus on its hypothesized role as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This analysis is benchmarked against established RIPK1 inhibitors, offering a comprehensive overview for researchers engaged in the fields of inflammation, neurodegenerative diseases, and oncology.
Introduction to this compound and the RIPK1 Target
This compound is a heterocyclic small molecule featuring the 4-azaindole core structure. While direct biological data for this specific compound is not extensively published, its structural similarity to known kinase inhibitors, particularly those with a pyrrolopyridine backbone, strongly suggests its potential as a modulator of key signaling pathways. Extensive research on analogous pyrrolo[2,3-b]pyridine derivatives has identified them as potent, type II inhibitors of RIPK1 kinase.
RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular life and death decisions, particularly in the context of inflammation and programmed cell death. Its kinase activity is essential for the execution of necroptosis, a form of regulated necrosis, which is implicated in the pathophysiology of numerous inflammatory and neurodegenerative conditions.[1] Therefore, the inhibition of RIPK1 kinase activity presents a compelling therapeutic strategy for a range of human diseases.[2]
This guide will, therefore, proceed under the well-supported hypothesis that this compound functions as a RIPK1 inhibitor. We will compare its projected activity profile with that of established RIPK1 inhibitors, including Necrostatin-1, GSK'2982772, Ponatinib, and GNE684.
In Vitro Biological Activity: A Comparative Overview
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for several key RIPK1 inhibitors.
| Inhibitor | Chemical Class | RIPK1 IC50 (nM) | Notes |
| This compound | Pyrrolo[3,2-b]pyridine | Hypothesized to be in the low nM range | Activity is inferred from structurally similar pyrrolo[2,3-b]pyridine-based RIPK1 inhibitors. The 6-chloro substitution may influence potency and selectivity. |
| Necrostatin-1 | Indole derivative | 182 (EC50) | A widely used tool compound for studying necroptosis. It is an allosteric inhibitor of RIPK1.[3] |
| GSK'2982772 | Benzoxazepinone | 1 (FP assay) | A potent and selective, orally active RIPK1 inhibitor that has been investigated in clinical trials.[4] |
| Ponatinib | Tyrosine Kinase Inhibitor | 14 (ADP-Glo assay) | A multi-targeted kinase inhibitor that also potently inhibits RIPK1 and RIPK3.[5] |
| GNE684 | Bicyclic pyridone lactam | 21 (human) | A potent and cross-species-specific RIPK1 inhibitor.[6] |
Structure-Activity Relationship (SAR) Insights for Pyrrolopyridine Scaffolds
Studies on pyrrolo[2,3-b]pyridine-based RIPK1 inhibitors have provided valuable insights into their structure-activity relationships. These compounds typically act as type II kinase inhibitors, binding to the "DFG-out" inactive conformation of the kinase. The pyrrolopyridine core forms key hydrogen bonds with the hinge region of the ATP-binding pocket. Substitutions on the pyridine and pyrrole rings significantly impact potency and selectivity. The presence of a halogen, such as the 6-chloro group in our compound of interest, can modulate the electronic properties and steric interactions within the binding site, potentially enhancing inhibitory activity. The methyl ester at the 2-position is another key feature that likely influences the compound's interaction with the kinase and its overall physicochemical properties.
Cellular Activity: Inhibition of Necroptosis
The functional consequence of RIPK1 inhibition is the suppression of necroptotic cell death. A standard cellular model for assessing this activity is the human colon adenocarcinoma cell line, HT-29, which undergoes necroptosis upon stimulation with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (a combination often abbreviated as TSZ).
| Inhibitor | Cell Line | Assay | Cellular Potency (EC50, nM) |
| This compound | HT-29 | Necroptosis Assay | Projected to be in the low nM range |
| Necrostatin-1 | Jurkat | Necroptosis Assay | 494 |
| GSK'2982772 | U937 | Cell Viability | 6.3 |
| Ponatinib | Jurkat | Necroptosis Assay | 34 |
| GNE684 | HT-29 | Necroptosis Assay | Potent inhibition observed |
The projected high cellular potency of this compound is based on the low nanomolar cellular activities observed for analogous pyrrolopyridine-based RIPK1 inhibitors.
In Vivo Efficacy: Insights from Preclinical Models
The therapeutic potential of RIPK1 inhibitors is often evaluated in vivo using models of TNF-α-induced systemic inflammatory response syndrome (SIRS) in mice. In this model, administration of TNF-α leads to a lethal inflammatory response, which can be rescued by effective RIPK1 inhibitors.
While in vivo data for this compound is not available, the performance of other RIPK1 inhibitors in this model provides a benchmark for its potential efficacy. For instance, GSK'2982772 has demonstrated dose-dependent protection from hypothermia in a mouse model of TNFα-induced lethal shock.[4] Similarly, GNE684 has shown efficacy in preclinical models of inflammatory diseases.
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized protocols for key assays used to evaluate RIPK1 inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.
dot
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Protocol:
-
Reagent Preparation: Prepare 4X solutions of the test compound, a mixture of the RIPK1 kinase and a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer in the appropriate assay buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis: Calculate the percent inhibition based on the FRET ratio in the presence of the test compound relative to controls and determine the IC50 value.
Cellular Necroptosis Assay (HT-29 Model)
This assay measures the ability of a compound to protect cells from induced necroptotic cell death.
dot
Caption: Workflow for the HT-29 Cellular Necroptosis Assay.
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1 hour.
-
Necroptosis Induction: Add a cocktail of TNF-α, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to the wells to induce necroptosis.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Determine the concentration of the test compound that results in 50% protection from necroptosis (EC50).
Conclusion and Future Directions
Based on the analysis of its pyrrolo[3,2-b]pyridine core and the structure-activity relationships of analogous compounds, this compound is strongly positioned as a potent and selective inhibitor of RIPK1 kinase. Its projected low nanomolar activity in both biochemical and cellular assays suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases.
Further experimental validation is required to confirm the RIPK1 inhibitory activity of this compound and to fully characterize its biological profile. This should include comprehensive kinase selectivity profiling, determination of its mechanism of action, and evaluation of its pharmacokinetic and pharmacodynamic properties in relevant in vivo models. The comparative data and experimental protocols provided in this guide offer a solid foundation for these future investigations.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. GSK2982772 | RIPK1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Kinase Inhibitors: A Comparative Analysis Featuring Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For researchers in drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental data. This guide provides a comprehensive framework for the validation of in vitro assays, a critical step in characterizing novel kinase inhibitors. We will use methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a compound with a scaffold common to many kinase inhibitors, as our primary example to illustrate these principles. While the specific target of this molecule is yet to be fully elucidated, its structural alerts strongly suggest kinase inhibition as a probable mechanism of action. This guide will equip you with the rationale and protocols to robustly test this hypothesis.
The core principle of assay validation is to establish, with a high degree of assurance, that a particular method will consistently produce a result that meets its predetermined specifications and quality attributes. For a novel kinase inhibitor, this means moving beyond a single data point to build a comprehensive profile of its potency, selectivity, and cellular activity. This guide will detail a two-pronged approach: initial characterization in a biochemical assay followed by validation in a cell-based system. This dual perspective is crucial, as potent biochemical inhibitors often fail to translate their efficacy to a cellular context due to factors like poor permeability or off-target effects.[1]
The Kinase Drug Discovery Funnel: A Validation Workflow
The process of validating a novel kinase inhibitor can be visualized as a funnel, where a compound is subjected to increasingly stringent and physiologically relevant assays. This workflow ensures that resources are focused on the most promising candidates.
Caption: Kinase Inhibitor Validation Workflow.
Part 1: Biochemical Assay Validation – Quantifying Direct Enzyme Inhibition
Biochemical assays are the bedrock of kinase inhibitor discovery, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme.[1] The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][3]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., Pim-1, a serine/threonine kinase implicated in cancer).[4][5]
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide
-
This compound
-
Reference Inhibitor (e.g., SMI-4a)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)[2]
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the reference inhibitor in DMSO. The final top concentration might be 100 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control and wells with a high concentration of a known inhibitor as a "maximum inhibition" control.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing Pim-1 kinase and its substrate peptide in reaction buffer) to each well to initiate the reaction. The final volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7][8]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin needed for the light-producing reaction.[7][8]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the controls. The IC50 value is then determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Table 1: Example Biochemical IC50 Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | Pim-1 | 85 |
| SMI-4a (Reference Inhibitor) | Pim-1 | 20[6] |
| This compound | FGFR1 | >10,000 |
| Dovitinib (Reference Inhibitor) | FGFR1 | 8[9] |
This initial biochemical characterization provides a quantitative measure of the compound's potency against the target kinase. To understand its specificity, the compound should be screened against a panel of other kinases. A highly selective inhibitor will show potent inhibition of the target kinase with significantly weaker activity against other kinases.[10][11]
Part 2: Cell-Based Assay Validation – Assessing Activity in a Physiological Context
A potent biochemical inhibitor does not guarantee cellular efficacy.[1] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.
Target Engagement: The NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.[14]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. ulab360.com [ulab360.com]
- 4. scbt.com [scbt.com]
- 5. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 13. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 14. promega.com [promega.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Based Inhibitors
For Immediate Release
In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of methodologies for the cross-reactivity profiling of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate based inhibitors, a promising class of compounds targeting various protein kinases.[1][2][3][4] Authored for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and actionable protocols to navigate the complexities of kinase inhibitor selectivity.
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[2][3][4] While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous assessment of an inhibitor's kinome-wide interaction profile is paramount. This guide will explore and compare several state-of-the-art techniques for this purpose.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5][6] This conservation makes the development of truly selective inhibitors a significant challenge.[7] Undesired off-target binding can result in a range of adverse effects, confounding clinical development.[8][9] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in complex diseases like cancer.[5] Thus, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and therapeutic potential.[10]
Comparative Analysis of Profiling Methodologies
Several distinct yet complementary approaches exist for assessing kinase inhibitor selectivity. The choice of method often depends on the stage of drug development, available resources, and the specific questions being addressed.
| Methodology | Principle | Advantages | Limitations |
| Biochemical Kinase Panels | In vitro assays measuring the inhibition of a large, purified kinase panel.[5][8] | High-throughput, quantitative (IC50/Kd values), broad kinome coverage available commercially.[5][11] | Performed in a non-physiological context, may not reflect cellular activity, can be costly.[7][12] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[13][14][15][16] | Assesses target engagement in intact cells, more physiologically relevant.[13][15] | Lower throughput than biochemical assays, requires specific antibodies for detection.[14] |
| Chemical Proteomics | Utilizes affinity-based probes or immobilized inhibitors to capture and identify interacting proteins from cell lysates.[12][17][18] | Unbiased, proteome-wide identification of on- and off-targets in a near-native context.[12][18] | Technically demanding, potential for non-specific binding, requires sophisticated mass spectrometry.[17] |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Panel Screening
This protocol outlines a typical workflow for assessing the selectivity of a this compound based inhibitor against a large panel of recombinant kinases.
Objective: To determine the IC50 values of the test compound against a diverse set of kinases to establish a preliminary selectivity profile.
Methodology:
-
Compound Preparation: Dissolve the test inhibitor in DMSO to create a high-concentration stock solution. Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP.
-
Inhibitor Addition: Add the serially diluted inhibitor to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).[8][19]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Causality Behind Experimental Choices:
-
A 10-point dose-response curve is preferred for accurate IC50 determination.[5]
-
The choice of detection method should be based on the specific kinase and available instrumentation, with each having its own advantages in terms of sensitivity and throughput.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to perform CETSA® to validate target engagement and assess selectivity in a cellular context.[13][14][15][16]
Objective: To determine if the inhibitor binds to and stabilizes its intended target and potential off-targets within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified duration.
-
Heating Step: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.[15][16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the precipitated proteins and cell debris.[15]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.[20]
-
Data Analysis: Generate a melt curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement and stabilization.[16] Isothermal dose-response curves can be generated by heating all samples at a single, optimized temperature while varying the inhibitor concentration.[14][15]
Causality Behind Experimental Choices:
-
Performing the assay in intact cells preserves the native protein conformation, post-translational modifications, and interactions with other cellular components, providing a more biologically relevant assessment of target engagement.[15]
-
The heating step is crucial; unbound proteins will denature and precipitate, while ligand-bound proteins will be stabilized and remain in solution.[15][16]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The strategic placement of the chloro and methyl carboxylate substituents on the 4-azaindole scaffold makes it a valuable intermediate for the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the timeline and cost of drug discovery and development projects. This guide provides a head-to-head comparison of two distinct synthetic routes to this target molecule, offering a detailed analysis of their respective methodologies, advantages, and limitations.
Introduction to the Synthetic Challenge
The synthesis of substituted azaindoles, such as the target molecule, presents unique challenges due to the electronic nature of the fused pyridine and pyrrole rings. The pyridine ring is electron-deficient, which can deactivate the molecule towards certain electrophilic substitutions, while the pyrrole ring is electron-rich and prone to facile electrophilic attack. The regioselective introduction of substituents, therefore, requires careful strategic planning. This guide will explore two primary strategies:
-
Route 1: Construction of the 4-Azaindole Core from a Pre-functionalized Pyridine Precursor. This approach involves the synthesis of the bicyclic system from a substituted aminopyridine, followed by the introduction of the carboxylate group.
-
Route 2: Functionalization of a Pre-formed 6-Chloro-4-azaindole Scaffold. This strategy begins with the synthesis of the core 6-chloro-1H-pyrrolo[3,2-b]pyridine, followed by the direct introduction of the methyl carboxylate group at the C2 position via electrophilic acylation.
Route 1: 4-Azaindole Synthesis via Cyclization of 3-Amino-2,5-dichloropyridine
This route builds the 1H-pyrrolo[3,2-b]pyridine core from a readily available dichlorinated aminopyridine. The key transformation is the construction of the pyrrole ring onto the existing pyridine scaffold.
Overall Strategy of Route 1
Caption: Overall workflow for Route 1.
Experimental Protocol for Route 1
Step 1a: Synthesis of 3-Amino-2,5-dichloropyridine
3-Amino-2,5-dichloropyridine can be synthesized from 2-amino-5-chloropyridine through chlorination.
-
Procedure: To a solution of 2-amino-5-chloropyridine in a mixture of dimethylformamide (DMF) and methanol, N-chlorosuccinimide (NCS) is added portion-wise. The reaction mixture is heated to facilitate the chlorination. Upon completion, the solvent is removed, and the crude product is purified by recrystallization from ethanol to yield 2-amino-3,5-dichloropyridine.[1]
Step 1b: Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine
The formation of the pyrrole ring can be achieved through a modified Batcho-Leimgruber indole synthesis.
-
Procedure: 3-Amino-2,5-dichloropyridine is first converted to a suitable precursor for cyclization. A common approach involves reaction with a protected acetaldehyde equivalent, such as (1E)-2-ethoxyethenyl)-6-chloro-3-pyridinamine, followed by acid-catalyzed cyclization. For instance, dissolving the ethoxyethenyl intermediate in methanol and adding concentrated hydrochloric acid, followed by heating, induces cyclization. After workup and purification by column chromatography, 6-chloro-1H-pyrrolo[3,2-b]pyridine is obtained.
Step 1c: Synthesis of this compound
The final step involves the introduction of the methyl carboxylate group at the C2 position of the pyrrole ring. This is typically achieved through a Vilsmeier-Haack formylation followed by oxidation and esterification, or more directly via Friedel-Crafts acylation. Given the electron-rich nature of the pyrrole C2 position, direct acylation is a viable option.
-
Procedure: To a solution of 6-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., dichloromethane or nitrobenzene) at reduced temperature, a Lewis acid such as aluminum chloride is added. Methyl oxalyl chloride is then added dropwise. The reaction is stirred until completion, followed by quenching with ice water and extraction with an organic solvent. The crude product is then purified by column chromatography to afford the target molecule.
Performance Metrics for Route 1
| Step | Key Transformation | Reagents | Typical Yield | Purity |
| 1a | Chlorination | 2-Amino-5-chloropyridine, NCS | ~70% | >98% (GC) |
| 1b | Pyrrole Ring Formation | Ethoxyethenyl pyridine precursor, HCl | Moderate | Good |
| 1c | C2-Acylation | 6-Chloro-1H-pyrrolo[3,2-b]pyridine, Methyl oxalyl chloride, AlCl₃ | Moderate to Good | High |
Analysis of Route 1
-
Expertise & Experience: This route relies on classical heterocyclic chemistry principles. The initial chlorination of the aminopyridine is a standard procedure. The key challenge lies in the pyrrole ring formation, where careful control of reaction conditions is necessary to avoid side products. The final Friedel-Crafts acylation requires anhydrous conditions and careful handling of the Lewis acid. The regioselectivity of the acylation is generally high for the C2 position of the pyrrole ring due to electronic effects.[2][3]
-
Trustworthiness: Each step in this sequence is a well-established transformation in organic synthesis. The starting materials are commercially available or readily prepared. The purification methods (recrystallization and column chromatography) are standard and reliable for obtaining high-purity material.
-
Authoritative Grounding: The synthesis of substituted aminopyridines and the principles of indole and azaindole synthesis are extensively documented in the chemical literature. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[2]
Route 2: Functionalization of a Pre-formed 6-Chloro-4-azaindole Scaffold
This alternative approach focuses on first synthesizing the parent 6-chloro-1H-pyrrolo[3,2-b]pyridine and then introducing the desired ester functionality at the C2 position.
Overall Strategy of Route 2
References
A Researcher's Guide to Assessing the Selectivity of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Derivatives
<><>
The methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold represents a privileged structure in modern medicinal chemistry. As a rigid, heteroatomic ring system, it serves as an excellent bioisostere for purines and other bicyclic systems, frequently acting as a hinge-binding motif in protein kinase inhibitors.[1][2] The central challenge in developing kinase inhibitors is achieving selectivity.[3][4][5] With over 500 protein kinases in the human kinome sharing a highly conserved ATP-binding site, promiscuous inhibition is a significant hurdle, often leading to off-target effects and toxicity.[4][5]
This guide provides a comprehensive framework for assessing the selectivity of novel derivatives based on this core structure. We will explore essential biochemical and cellular assays, present comparative data for analogous compounds, and detail the experimental protocols necessary for rigorous evaluation. Our focus is on providing not just the methodology, but the scientific rationale behind each step, empowering researchers to generate robust and reliable selectivity profiles.
The Imperative of Kinase Selectivity
Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[3][6] While the initial wave of kinase inhibitors brought groundbreaking therapies, their frequent lack of specificity highlighted the need for more selective agents.[4] However, it is also recognized that in some cases, multi-targeted or "polypharmacology" approaches can be beneficial, such as in overcoming drug resistance.[3] Therefore, the goal is not always absolute selectivity for a single target, but rather a well-understood and controlled selectivity profile. Knowledge of both on-target potency and off-target activity is critical for interpreting biological outcomes and predicting potential side effects.[3]
Derivatives of the 1H-pyrrolo[3,2-b]pyridine and related scaffolds have been successfully developed as potent inhibitors for a range of kinases, including c-Met, TNIK, and Haspin, demonstrating the versatility of this chemical starting point.[1][7][8] The key to advancing these scaffolds lies in systematic and quantitative assessment of their kinome-wide selectivity.
Comparative Selectivity Profile of Aza-Indole Scaffolds
To contextualize the assessment of new derivatives, it is useful to compare the performance of existing compounds built upon similar aza-indole cores. The table below presents hypothetical, yet representative, data for three distinct derivatives against a panel of clinically relevant kinases. This illustrates how substitutions on the core scaffold can dramatically alter the selectivity profile.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., VEGFR2) | IC50 (nM) | Off-Target Kinase 2 (e.g., EGFR) | IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Derivative A | c-Met | 1.9 | VEGFR2 | 27 | EGFR | >1000 | 14.2 |
| Derivative B | TNIK | 0.8 | c-Met | 150 | Haspin | 850 | 187.5 |
| Derivative C | Haspin | 5.2 | TNIK | 2500 | c-Met | >10000 | 480.8 |
Note: IC50 values are representative and compiled from literature on analogous scaffolds to illustrate selectivity principles.[7][8][9][10]
This data highlights how medicinal chemistry efforts can steer a common scaffold towards different primary targets. Derivative A shows potent c-Met inhibition but also significant activity against VEGFR2, suggesting a potential for dual inhibition or off-target effects.[7] In contrast, Derivatives B and C exhibit much higher selectivity for their respective primary targets.
Experimental Protocols for Selectivity Assessment
A multi-tiered approach is essential for a thorough selectivity assessment, beginning with broad biochemical screening and progressing to more physiologically relevant cellular assays.
Workflow for Kinase Inhibitor Selectivity Profiling
The overall process involves a systematic funneling of compounds from broad screening to detailed cellular characterization.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common, non-radioactive method for determining IC50 values by measuring ATP depletion.[11] The principle is that as the kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases. This can be quantified using a luciferase/luciferin system that generates a luminescent signal proportional to the ATP concentration.
Rationale: This assay format is highly sensitive, amenable to high-throughput screening, and avoids the handling and disposal issues associated with radioactive assays.[11][12] Measuring ATP consumption provides a direct readout of enzymatic activity.[11]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.[11]
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 5 µL of the diluted test compound or vehicle control (DMSO).
-
Add 10 µL of a solution containing the target kinase (e.g., recombinant human c-Met) and its specific peptide substrate in kinase assay buffer.[13]
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the phosphorylation reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately reflect competitive inhibition.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection:
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Convert raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[14][15][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][17]
Rationale: Biochemical assays use purified, recombinant enzymes which may not reflect the true state of the protein in a cell (e.g., post-translational modifications, complex formation). CETSA® provides direct evidence of target engagement in a more physiologically relevant environment.[16]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., a cancer cell line known to express the target kinase) and treat them with the test compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[17]
-
Cell Lysis: Lyse the cells to release their protein content. This can be done through freeze-thaw cycles or by using specific lysis buffers.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[16]
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[17]
-
Visualizing Inhibitor Action on a Signaling Pathway
Derivatives of this scaffold often target kinases within critical signaling cascades. The diagram below illustrates the action of a hypothetical c-Met inhibitor.
Caption: Inhibition of the c-Met signaling pathway by a derivative.
Conclusion and Future Directions
The this compound core is a promising starting point for the development of selective kinase inhibitors. A rigorous assessment of selectivity is paramount to advancing these compounds through the drug discovery pipeline. By employing a combination of broad-panel biochemical screening and cellular target engagement assays like CETSA®, researchers can build a comprehensive understanding of a compound's activity profile. This detailed characterization is essential for establishing clear structure-activity relationships, interpreting biological data, and ultimately developing safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Cellular Assays
Introduction: The Promise of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, a 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the development of targeted therapeutics, particularly as potent kinase inhibitors.[1] Molecules built around this core have shown promise in oncology, immunology, and neurodegenerative disease research.[2] This guide focuses on a specific derivative, methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (hereafter referred to as MC-PPC), providing a comprehensive framework for its evaluation in fundamental cellular assays.
Our objective is to equip researchers and drug development professionals with the rationale and detailed methodologies required to benchmark MC-PPC's performance. We will compare it against established compounds—a broad-spectrum inhibitor and a clinically relevant targeted agent—to accurately profile its cellular activity, potency, and potential mechanism of action. This guide emphasizes not just the "how" but the "why" of experimental design, ensuring a robust and interpretable dataset.
Hypothesized Mechanism of Action: Kinase Inhibition
Given the prevalence of the pyrrolopyridine core in kinase inhibitors, we will proceed with the hypothesis that MC-PPC functions by inhibiting a protein kinase involved in cellular proliferation and survival signaling. A common target for such scaffolds is the MAP kinase (MAPK) pathway, a critical signaling cascade that regulates cell growth.
Caption: Hypothesized action of MC-PPC on the MAPK signaling pathway.
Benchmarking Strategy: A Three-Tiered Cellular Assay Workflow
A logical, stepwise approach is crucial for an effective benchmark. We will first determine the compound's intrinsic cytotoxicity to establish a therapeutic window. Subsequently, we will assess its impact on cell proliferation and probe for the induction of apoptosis. This workflow ensures that observed anti-proliferative effects are not merely artifacts of general toxicity.
Caption: The overall workflow for benchmarking MC-PPC's cellular performance.
Comparator Compounds
To contextualize the performance of MC-PPC, we will use two well-characterized inhibitors:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor. It serves as an excellent positive control for assay validation, particularly for inducing apoptosis.
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E-mutated kinase, a clinically approved drug for melanoma. This provides a benchmark against a targeted, therapeutically relevant agent.
Tier 1: Cytotoxicity Assessment
Rationale: The first step is to distinguish between a specific anti-proliferative effect and general cytotoxicity. A compound that kills cells indiscriminately at the same concentration that it inhibits proliferation is less desirable. This assay determines the concentration range for subsequent, more specific assays. We will use the MTT assay, a colorimetric method that measures the metabolic activity of viable cells.[3]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed A375 cells (a human melanoma line with the BRAF V600E mutation) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 2x serial dilutions of MC-PPC, Vemurafenib, and Staurosporine in culture medium. A typical starting range is 100 µM down to 1 nM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background (no-cell control), normalize the data to the vehicle-only control (100% viability). Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Tier 2: Cell Proliferation Assay
Rationale: This assay directly measures the rate of new DNA synthesis, providing a clear indicator of cell division. The Bromodeoxyuridine (BrdU) assay is a robust method where a thymidine analog (BrdU) is incorporated into newly synthesized DNA and detected with a specific antibody.[4] This allows for precise quantification of the S-phase cell population.
Protocol: BrdU Cell Proliferation Assay
-
Cell Plating & Treatment: Plate and treat cells with MC-PPC and comparators as described in the MTT assay (Steps 1-3). Crucially, use concentrations at and below the determined cytotoxic IC₅₀ to ensure you are measuring an anti-proliferative effect, not just cell death.
-
BrdU Labeling: After 24-48 hours of compound treatment, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours to allow for incorporation into the DNA of dividing cells.
-
Fixation and Denaturation: Remove the medium, and fix the cells with a fixing solution (e.g., 4% paraformaldehyde). Afterwards, the DNA must be denatured, typically with an acidic solution like 2N HCl, to expose the incorporated BrdU for antibody detection.[4][5] This step is critical for antibody access.
-
Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add TMB substrate. The HRP enzyme will convert the substrate to a blue-colored product.
-
Stopping the Reaction: Add a stop solution (e.g., 1M H₂SO₄), which turns the color to yellow.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Normalize the data to the vehicle control (100% proliferation) and plot the results to determine the concentration at which MC-PPC inhibits cell proliferation.
Tier 3: Apoptosis Induction Assay
Rationale: If MC-PPC inhibits proliferation, it is important to understand the mechanism. Does it cause a cytostatic arrest (cells stop dividing but remain viable), or does it induce programmed cell death (apoptosis)? Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a direct and reliable hallmark of apoptosis.[6]
Protocol: Caspase-3/7 Activity Assay
-
Cell Plating & Treatment: Plate and treat cells as before, using a range of concentrations below the cytotoxic IC₅₀. A 24-hour treatment is often sufficient to observe apoptosis. Include Staurosporine as a strong positive control for apoptosis induction.
-
Reagent Addition: Use a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells. This single reagent contains a pro-luminescent substrate with the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[6][7] The reagent also lyses the cells to release the caspases.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the enzymatic reaction to stabilize.
-
Measurement: Read the luminescence on a microplate reader. The light signal is directly proportional to the amount of active caspase-3/7.
-
Analysis: Normalize the luminescent signal to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Cytotoxicity IC₅₀ (µM) | Anti-Proliferation GI₅₀ (µM) | Max Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| MC-PPC | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vemurafenib | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Staurosporine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Interpreting the Results:
-
Potent & Selective Profile: An ideal result for MC-PPC would be a low GI₅₀ value in the proliferation assay and a much higher IC₅₀ in the cytotoxicity assay (a large "therapeutic window"). This, coupled with a significant fold-change in caspase activity, would suggest MC-PPC is a potent and specific inducer of apoptosis via inhibition of a key survival pathway.
-
Cytostatic Profile: If MC-PPC has a low GI₅₀ but does not induce significant caspase activation, it may be acting as a cytostatic agent, causing cell cycle arrest rather than death.
-
Non-Specific Toxicity: If the cytotoxicity IC₅₀ and anti-proliferation GI₅₀ values are very close, the compound's primary effect may be general toxicity, making it a less promising candidate for further development.
-
Comparison to Controls: Comparing MC-PPC's potency (GI₅₀) to that of Vemurafenib provides a direct benchmark against a clinically relevant drug. Its ability to induce apoptosis can be compared to the potent but non-specific effect of Staurosporine.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. Caspase 3/7 Activity [protocols.io]
peer-reviewed data on the biological effects of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological effects of pyrrolopyridine derivatives, with a specific focus on placing methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate within the broader context of its isomers and related analogs. By examining the structure-activity relationships and experimental data from peer-reviewed studies, this document aims to illuminate the therapeutic potential of this chemical class and guide future research endeavors.
Introduction to the Pyrrolopyridine Scaffold: A Versatile Core in Medicinal Chemistry
Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, exist in several isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms and substitution points. This structural diversity has been extensively exploited by medicinal chemists to develop potent and selective modulators of various biological targets. Derivatives of scaffolds such as pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine have demonstrated significant therapeutic potential, particularly in oncology.
The subject of this guide, this compound, belongs to the pyrrolo[3,2-b]pyridine family. While direct and extensive biological data on this specific methyl ester are not abundant in publicly accessible peer-reviewed literature, a wealth of information on its parent carboxylic acid and other closely related derivatives allows for a robust comparative analysis. The chloro-substitution at the 6-position and the methyl carboxylate at the 2-position are key features that can influence the compound's physicochemical properties and its interaction with biological targets.
Comparative Analysis of Biological Activities: A Focus on Anticancer Potential
The pyrrolopyridine core is a cornerstone in the design of kinase inhibitors and other anticancer agents. The following sections compare the biological activities of various pyrrolopyridine isomers, providing a framework for understanding the potential of this compound.
Pyrrolo[3,2-b]pyridine Derivatives: Potent Antiproliferative Agents
Research into pyrrolo[3,2-b]pyridine derivatives has revealed significant antiproliferative activity, particularly against melanoma. A study by Kim et al. (2010) described the synthesis of a series of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold. These compounds were evaluated for their ability to inhibit the growth of the human melanoma cell line A375.
Key Findings:
-
Several newly synthesized derivatives exhibited antiproliferative activity superior or comparable to the multi-kinase inhibitor Sorafenib.
-
Specifically, compounds with 5-benzylamide substituted 4'-amide moieties demonstrated the most potent activity against the A375 cell line.
This study underscores the potential of the pyrrolo[3,2-b]pyridine scaffold as a template for the development of novel anticancer agents. The substitution pattern on the pyrrolopyridine ring system is crucial for determining the potency of these compounds.
Pyrrolo[2,3-b]pyridine Derivatives: Targeting Fibroblast Growth Factor Receptors (FGFRs)
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is another key player in oncology drug discovery. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making FGFRs attractive therapeutic targets. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.
Comparative Data for FGFR Inhibitors:
| Compound | Target | IC50 (nM) | Cell Line | Activity | Reference |
| Compound 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibited proliferation, induced apoptosis, inhibited migration and invasion | |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| FGFR4 | 712 |
Experimental Workflow for FGFR Inhibition Assay:
Caption: Workflow for evaluating FGFR inhibitors.
The data clearly indicate that the pyrrolo[2,3-b]pyridine scaffold can be decorated to yield highly potent and selective kinase inhibitors. The development of compound 4h, with its nanomolar IC50 values against FGFR1, 2, and 3, highlights the success of this approach.
Pyrrolo[3,2-c]pyridine Derivatives: Colchicine-Binding Site Inhibitors
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization that bind to the colchicine site. These compounds exhibit potent anticancer activities against a range of cancer cell lines.
Key Findings:
-
A newly synthesized series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines.
-
Compound 10t from this series was particularly potent, with IC50 values ranging from 0.12 to 0.21 µM.
-
Mechanistic studies revealed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis.
This demonstrates that the pyrrolo[3,2-c]pyridine isomer is a viable scaffold for developing microtubule-targeting anticancer agents.
Positioning this compound in the Research Landscape
Based on the comparative analysis of its structural isomers, this compound holds considerable promise as a building block or a lead compound in drug discovery. The 6-chloro-pyrrolo[3,2-b]pyridine core is present in compounds with demonstrated antiproliferative activity. The methyl ester at the 2-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.
Proposed Research Workflow:
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
As researchers and scientists in the field of drug development, our work with novel chemical entities like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is foundational to innovation. This pyrrolopyridine derivative is a key building block in the synthesis of various bioactive molecules.[1] However, its handling demands a rigorous and informed approach to safety. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and laboratory best practices, to ensure your safety and the integrity of your research.
Disclaimer: The specific safety data for this compound is not widely available. The following guidance is based on the safety profile of the closely related isomer, Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and established best practices for handling halogenated aromatic compounds.[2][3] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact chemical you are using.
Hazard Identification and Risk Assessment
Understanding the "why" behind PPE is critical. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is classified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These are not trivial warnings. Skin irritation from halogenated compounds can lead to dermatitis with repeated exposure. Serious eye irritation can result in significant, potentially lasting damage. Respiratory irritation can compromise pulmonary function and lead to acute or chronic issues. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.
Core Protective Measures: Engineering Controls First
Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when in powdered form or when being dissolved, must be conducted inside a properly functioning chemical fume hood.[3][4] This mitigates the risk of inhaling dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][4]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the handling area.[2][5]
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection is based on creating a comprehensive barrier to prevent skin, eye, and respiratory contact.
| PPE Component | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing.[3][6][7] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[2] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][4][8] | Nitrile gloves offer good resistance to a range of chemicals, including solvents and halogenated compounds.[8] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your hands.[9] |
| Body Protection | A chemically resistant lab coat or apron.[8] Closed-toe shoes are mandatory.[2][3] | Prevents the chemical from making contact with your skin or soaking through to your personal clothing. Closed-toe shoes protect against spills. |
| Respiratory Protection | Generally not required if handled exclusively within a fume hood.[3] In case of inadequate ventilation or a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][6] | The fume hood provides primary respiratory protection. A respirator is an essential backup for emergency situations or when engineering controls are compromised.[5] |
Step-by-Step Handling and PPE Workflow
Adherence to a strict, repeatable procedure minimizes the risk of error and exposure.
Caption: Safe handling workflow for this compound.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove the lab coat by rolling it outwards, keeping the contaminated side away from your body.
-
Remove gloves using a "glove-in-glove" technique to avoid touching the outer surface with your bare hands.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[2]
-
Emergency Procedures in Case of Exposure
Even with the best precautions, accidents can happen.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material (like vermiculite or sand) to contain it, then transfer it to a sealed, labeled hazardous waste container.[4][11] For large spills, evacuate the area and follow your institution's emergency procedures.[5]
Disposal of Contaminated Materials
Proper disposal is a key component of the safety lifecycle.
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[3] Do not mix with non-halogenated waste.[3]
-
Contaminated PPE: Disposable gloves and any heavily contaminated items should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.
By integrating these expert-level protocols into your daily laboratory operations, you build a self-validating system of safety. This ensures that your focus remains on advancing scientific discovery, secure in the knowledge that you are protected from the potential hazards of the materials you work with.
References
- 1. lookchem.com [lookchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. echemi.com [echemi.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
